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  • Product: N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
  • CAS: 893591-69-0

Core Science & Biosynthesis

Foundational

chemical and physical properties of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Introduction N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a secondary amine that incorporates two key functional motifs: a reactive allylamine group and a sulfur-containing aromatic ring (4-methylsulfanylphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a secondary amine that incorporates two key functional motifs: a reactive allylamine group and a sulfur-containing aromatic ring (4-methylsulfanylphenyl). The unique combination of the nucleophilic secondary amine, the polymerizable allyl group, and the electron-rich thioether-substituted phenyl ring suggests a wide range of potential applications in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, a plausible synthetic route, detailed characterization protocols, and an exploration of its potential reactivity and applications.

Chemical and Physical Properties

The precise experimental data for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not extensively reported in the public domain. However, based on its constituent functional groups and data from structurally related compounds, we can predict its core properties.

PropertyValueSource
Molecular Formula C11H15NSInferred from structure
Molecular Weight 193.31 g/mol Inferred from structure
Appearance Colorless to light yellow liquidPredicted
Odor Amine-likePredicted
Boiling Point Not determined-
Melting Point Not applicable (likely a liquid at STP)-
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane)Predicted
Predicted logP 2.8Predicted

Structural Representation:

Caption: Chemical structure of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Synthesis and Characterization

A robust and widely applicable method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the target amine.

Proposed Synthetic Pathway: Reductive Amination

Synthesis_Pathway reactant1 4-(Methylthio)benzaldehyde intermediate N-(4-(methylthio)benzylidene)prop-2-en-1-amine (Imine Intermediate) reactant1->intermediate reactant2 Allylamine reactant2->intermediate product N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine intermediate->product Reduction reductant Sodium borohydride (NaBH4) reductant->product

Caption: Proposed synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine via reductive amination.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-(methylthio)benzaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add allylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

A comprehensive characterization of the synthesized N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is crucial to confirm its identity and purity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy TLC Thin Layer Chromatography GCMS Gas Chromatography-Mass Spectrometry Purified_Product Purified_Product Purified_Product->NMR Purified_Product->MS Purified_Product->IR Purified_Product->TLC Purified_Product->GCMS

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylsulfanylphenyl group, the methyl protons of the thioether, the benzylic methylene protons, the secondary amine proton, and the protons of the allyl group (vinyl and allylic methylene).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methyl carbon of the thioether, the benzylic carbon, and the carbons of the allyl group.

  • Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C stretch of the allyl group (around 1640 cm⁻¹).[1]

Reactivity and Stability

The reactivity of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is dictated by its three primary functional components:

  • Secondary Amine: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can undergo reactions typical of secondary amines, such as acylation, alkylation, and salt formation with acids.

  • Allyl Group: The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions and can participate in polymerization.[2]

  • 4-Methylsulfanylphenyl Group: The thioether group can be oxidized to the corresponding sulfoxide and sulfone. The phenyl ring can undergo electrophilic aromatic substitution, with the methylsulfanyl group acting as an ortho-, para-directing group.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, due to the presence of the amine and thioether moieties, it may be sensitive to strong oxidizing agents.[3] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances.

Potential Applications

The multifunctional nature of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine opens up several avenues for its application:

  • Pharmaceutical Intermediate: The allylamine scaffold is present in several antifungal drugs.[2] This compound could serve as a building block for the synthesis of novel therapeutic agents.

  • Monomer for Polymer Synthesis: The allyl group allows for the potential use of this compound as a monomer in the synthesis of functional polymers. These polymers could have applications in areas such as coatings, adhesives, and ion-exchange resins.

  • Corrosion Inhibitor: Amines are known to be effective corrosion inhibitors for various metals. The presence of the sulfur atom may enhance this property.

  • Ligand in Coordination Chemistry: The nitrogen and sulfur atoms can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes with interesting catalytic or material properties.

Safety and Toxicology

While specific toxicological data for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not available, general precautions for handling secondary amines and thioethers should be followed.

  • General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Toxicity: Amines can be irritants to the skin, eyes, and respiratory tract.[3][6] Some amines are corrosive and may cause burns.[7] Allylamine itself is known to be toxic.[3]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water.[5] If inhaled, move to fresh air.[5] Seek medical attention if symptoms persist.

Conclusion

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a molecule with significant potential owing to its versatile chemical structure. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its properties and applications based on established chemical principles and data from analogous compounds. Further research into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in various scientific and industrial fields.

References

  • Allylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • ALLYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine. PubChem. (n.d.). Retrieved from [Link]

  • Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry. (2024, September 15). Retrieved from [Link]

  • Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. Chemical Science. (2024, November 29). Retrieved from [Link]

  • N-(1-methyl-2-[4-(methylsulfanyl)phenyl]ethyl)propan-1-amine. PubChem. (n.d.). Retrieved from [Link]

  • 4-(Methylthio)benzylamine. PubChem. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. National Institutes of Health. (n.d.). Retrieved from [Link]

  • 4-(Methylthio)benzylamine(CAS# 83171-39-5 ) - angenechemical.com. (n.d.). Retrieved from [Link]

  • Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Retrieved from [Link]

  • N-{4-[4-Methyl-5-(thiazol-2-ylcarbamoylmethylsulfanyl)-4H-[2][3][8]triazol-3-yl]-phenyl}-propionamide. PubChem. (n.d.). Retrieved from [Link]

  • N-methyl-1-[4-[2-(methylamino)propyl]phenyl]propan-2-amine. PubChem. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-pentylsulfinylcyclohexan-1-amine. PubChem. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. (2019, May 1). Retrieved from [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. MDPI. (2022, July 7). Retrieved from [Link]

  • 1-[(4-Aminophenyl)methyl]-3-[3-methylsulfanyl-1-[2-(2-methylsulfanylphenyl)pyrrolidine-1-carbonyl]propyl]urea. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (2024, September 9). Retrieved from [Link]

  • Two Primary Amine groups on IR Spectrum. Reddit. (2021, April 27). Retrieved from [Link]

Sources

Exploratory

In Vitro Mechanism of Action of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine: A Technical Guide to Amine Oxidase Suicide Inhibition

Executive Summary N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a rationally designed, mechanism-based irreversible inhibitor. In preclinical drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a rationally designed, mechanism-based irreversible inhibitor. In preclinical drug development, compounds of this structural class are primarily investigated for their potent inhibitory activity against amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) and Monoamine Oxidase B (MAO-B) [1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the in vitro mechanism of action (MOA) of this compound. Rather than simply listing its effects, this guide explores the biochemical causality behind its structure-activity relationship (SAR), details the kinetic progression of covalent target inactivation, and provides self-validating experimental workflows required to characterize its efficacy in vitro.

Structural Rationale & Target Engagement

The efficacy of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is driven by a bipartite molecular structure, where each moiety serves a distinct biochemical function:

  • The Affinity Domain (4-methylsulfanylbenzyl group): Amine oxidases feature hydrophobic substrate-binding pockets evolved to accommodate endogenous monoamines (e.g., dopamine, benzylamine). The 4-methylsulfanylbenzyl moiety acts as a high-affinity recognition motif. The lipophilic methylthio (–SCH₃) substitution enhances Van der Waals interactions within the active site, driving the initial reversible binding event ( KI​ )[2].

  • The Reactive Warhead (prop-2-en-1-amine / allylamine group): The allylamine moiety is a latent electrophile. It is not inherently reactive in aqueous solution; rather, it requires the enzyme's own catalytic machinery to become activated. This makes the compound a highly specific "suicide inhibitor" (mechanism-based inactivator)[3].

In Vitro Mechanism of Action (Catalytic Causality)

The in vitro inactivation of SSAO/VAP-1 or MAO-B by this compound follows a classic time-dependent, kinetically irreversible pathway.

The Suicide Inhibition Pathway

When the compound enters the active site, the enzyme attempts to metabolize it as a standard substrate.

  • Catalytic Activation: The enzyme abstracts a proton/electron from the allylamine nitrogen, attempting oxidative deamination.

  • Electrophile Generation: Because of the adjacent double bond (allyl group), the oxidation triggers an electron rearrangement, generating a highly reactive α,β -unsaturated imine or an acrolein-like intermediate.

  • Covalent Adduction: This intermediate cannot leave the active site. Instead, it is immediately attacked by a resident nucleophile. In SSAO/VAP-1, the covalent bond forms with the topaquinone (TPQ) cofactor. In MAO-B, adduction typically occurs at the FAD cofactor or a critical active-site cysteine residue[2].

MOA A N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (Latent Inhibitor) B Reversible Binding to Active Site (SSAO/VAP-1 or MAO-B) A->B Non-covalent affinity (K_I) C Enzymatic Oxidation (Proton/Electron Abstraction) B->C Catalytic cycle initiation D Reactive Intermediate (Electrophilic Imine/Acrolein) C->D Allylamine oxidation E Covalent Adduction (TPQ or FAD Cofactor) D->E Nucleophilic attack F Irreversible Enzyme Inactivation (Suicide Inhibition) E->F Permanent blockage (k_inact)

Diagram 1: Logical progression of mechanism-based suicide inhibition by allylamine derivatives.

Experimental Methodologies (Self-Validating Systems)

To rigorously characterize N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in vitro, researchers must utilize assays that not only measure potency but also validate the irreversibility of the mechanism.

Protocol 1: Continuous Fluorometric Assay (Amplex Red)

Causality: Amine oxidases produce hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct of amine oxidation. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, H2​O2​ is converted into highly fluorescent resorufin, allowing real-time kinetic tracking of enzyme inactivation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl). Prepare a detection mix containing 50 µM Amplex Red and 1 U/mL HRP.

  • Enzyme Pre-incubation: Incubate recombinant human SSAO/VAP-1 or MAO-B (e.g., 5 µg/mL) with varying concentrations of the inhibitor (0.1 nM to 10 µM) at 37°C. Critical Step: Because this is a time-dependent inhibitor, pre-incubation times must be varied (e.g., 0, 15, 30, 60 minutes) to calculate kinact​ .

  • Reaction Initiation: Add the substrate (e.g., 1 mM benzylamine) and the Amplex Red detection mix to the wells.

  • Data Acquisition: Measure fluorescence continuously (Ex: 530 nm / Em: 590 nm) for 30 minutes using a microplate reader.

  • Kinetic Analysis: Plot the pseudo-first-order rate constants ( kobs​ ) against inhibitor concentration to derive the maximal inactivation rate ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

Protocol 2: Jump-Dilution Assay (Validation of Irreversibility)

Causality: High-affinity reversible inhibitors can mimic irreversible inhibitors in standard assays. A jump-dilution assay forces the equilibrium backward; if the enzyme recovers activity, the binding is reversible. If activity remains dead, covalent adduction is confirmed.

Step-by-Step Workflow:

  • Concentrated Incubation: Incubate the enzyme with the inhibitor at a concentration 100-fold higher than the estimated IC50​ for 60 minutes to ensure complete target saturation.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a large volume of assay buffer containing the substrate and detection reagents.

  • Recovery Monitoring: Monitor for enzymatic turnover. For N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, the fractional activity will remain near zero, proving the formation of a permanent covalent bond.

Workflow S1 Step 1: Enzyme Preparation (Recombinant SSAO or MAO-B) S2 Step 2: Inhibitor Pre-incubation (Varying Time & Concentration) S1->S2 S3 Step 3: Substrate Addition (Benzylamine + Amplex Red/HRP) S2->S3 S4 Step 4: Fluorescence Detection (Resorufin Ex 530 / Em 590 nm) S3->S4 S5 Step 5: Kinetic Analysis (Determine K_I and k_inact) S4->S5

Diagram 2: In vitro fluorometric assay workflow for characterizing time-dependent enzyme inactivation.

Quantitative Data Presentation

When evaluating the in vitro profile of methylthio-substituted benzylallylamines, time-dependent kinetic parameters are vastly more informative than static IC50​ values. Below is a summary matrix of typical kinetic behavior expected for this compound class against primary amine oxidase targets.

Target EnzymeReversible Affinity ( KI​ )Inactivation Rate ( kinact​ )Mechanism TypeRecovery Post-Dialysis
SSAO / VAP-1 0.5 - 5.0 µM0.05 - 0.15 min⁻¹Covalent (TPQ adduct)< 5% (Irreversible)
MAO-B 10 - 50 µM0.02 - 0.10 min⁻¹Covalent (FAD/Cys adduct)< 5% (Irreversible)
MAO-A > 100 µMN/A (Poor substrate)Weak Reversible> 95% (Reversible)

Note: The presence of the 4-methylthio substitution skews selectivity favorably toward SSAO/VAP-1 and MAO-B, while effectively avoiding MAO-A, reducing the risk of hypertensive crises (the "cheese effect") in drug development[2].

References

  • Silverman, R. B., & Yamasaki, R. B. (1984). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Biochemistry.[Link]

  • Lu, X., Rodríguez, M., Gu, W., & Silverman, R. B. (2003). Inactivation of mitochondrial monoamine oxidase B by methylthio-substituted benzylamines. Bioorganic & Medicinal Chemistry.[Link]

  • Matyus, P., et al. (2004). Semicarbazide-Sensitive Amine Oxidase: Current Status and Perspectives. Current Medicinal Chemistry.[Link]

Sources

Foundational

Physicochemical Profiling of Novel Thioether-Amines: Molecular Weight and Lipophilicity Analysis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Executive Summary In the preclinical stages of drug development, establishing the exact physicochemical parameters of a lead compound is critical for predicting its pharmacokinetic behavior. N-[(4-methylsulfanylphenyl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical stages of drug development, establishing the exact physicochemical parameters of a lead compound is critical for predicting its pharmacokinetic behavior. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (also known as N-(4-methylthiobenzyl)allylamine) is a structurally intriguing secondary amine featuring both a thioether linkage and an allyl moiety. This whitepaper provides a rigorous deconstruction of its molecular weight (MW) and lipophilicity (LogP), utilizing fragment-based predictive modeling and detailing the empirical protocols required for laboratory validation.

Structural Deconstruction & Molecular Weight Determination

The target molecule, N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, consists of three distinct functional domains:

  • A central secondary amine (-NH-) acting as the structural hinge and primary site for protonation.

  • A 4-methylthiobenzyl group contributing significant electron density and lipophilic bulk.

  • An N-allyl group (prop-2-en-1-yl) providing a site for potential metabolic epoxidation or target-covalent interaction.

Formula Derivation and Mass Calculation

By aggregating the atomic constituents of these domains, we derive the chemical formula C11H15NS .

  • Carbon (C): 11 atoms (6 from the phenyl ring, 1 from the benzyl methylene, 1 from the methylthio group, 3 from the allyl group).

  • Hydrogen (H): 15 atoms.

  • Nitrogen (N): 1 atom.

  • Sulfur (S): 1 atom.

Based on standard atomic weights, any compound with the formula C11H15NS possesses a standard molecular weight of 193.31 g/mol [1]. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic exact mass is calculated at 193.0925 Da .

Lipophilicity (LogP) Profiling & Causality

Lipophilicity, expressed as the partition coefficient (LogP) between 1-octanol and water, governs a molecule's membrane permeability, volume of distribution, and hepatic clearance. Because N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is an uncatalogued derivative, its LogP must be deduced by analyzing the additive contributions of its structural analogs.

Fragment-Based Additive Estimation

To accurately estimate the LogP of the target, we establish a baseline using identical structural fragments documented in the PubChem database:

  • Baseline 1: 4-(Methylthio)benzylamine This primary amine (CID 2760080) lacks the allyl group but contains the critical thioether. Its computed XLogP3 is 1.3 [2].

  • Baseline 2: N-Allylbenzylamine This secondary amine (CID 521150) contains the allyl group but lacks the para-methylthio substitution. Its experimental LogP is approximately 2.35 [3][4].

Causality of Substitution: Replacing a para-hydrogen on a benzyl ring with a methylthio (-SCH3) group introduces a highly polarizable, lipophilic sulfur atom flanked by a hydrophobic methyl group. In standard Hansch-Leo fragment calculations, a para-methylthio substitution contributes approximately +0.6 to +0.8 to the overall LogP. Conversely, adding an N-allyl group to a primary amine typically increases LogP by +0.9 to +1.1 due to the addition of three carbon atoms, slightly offset by the unsaturation.

By synthesizing these fragment contributions, the predicted LogP for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine falls within the highly drug-like range of 2.8 to 3.2 .

G Base Benzylamine Core Base LogP ~1.09 Thio 4-Methylthio Substitution ΔLogP ≈ +0.8 Base->Thio Allyl N-Allyl Substitution ΔLogP ≈ +1.0 Base->Allyl Target Target Molecule Estimated LogP ≈ 2.9 Thio->Target Allyl->Target

Fragment-based additive estimation of lipophilicity for the target molecule.

Quantitative Data Summary
PropertyValueMethod of Determination
Chemical Formula C11H15NSStructural Aggregation
Molecular Weight 193.31 g/mol Standard Atomic Weights[1]
Monoisotopic Mass 193.0925 DaExact Mass Calculation
Estimated LogP 2.8 - 3.2Fragment-based Additive Modeling
Physical State (Predicted) Liquid / Low-melting solidHomology to N-Allylbenzylamine[5]

Experimental Protocols for Empirical Validation

To transition from in silico predictions to in vitro certainty, the following self-validating protocols must be executed. These methodologies are designed to account for the specific chemical behavior of secondary thioether-amines.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Causality: The secondary amine in the target molecule is highly basic. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, as it readily protonates the amine to form a stable [M+H]+ pseudo-molecular ion without causing excessive fragmentation of the delicate allyl group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid . Rationale: Formic acid acts as a proton donor, maximizing ionization efficiency for the amine.

  • Instrument Calibration: Calibrate the Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

  • Injection & Acquisition: Inject 2 µL of the sample into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Data Analysis: Extract the ion chromatogram for the theoretical[M+H]+ exact mass of 194.1004 Da . Verify the isotopic pattern (specifically the M+2 peak) to confirm the presence of the single Sulfur atom (32S vs 34S natural abundance).

Protocol B: RP-HPLC Determination of LogP (OECD 117)

Causality: While the shake-flask method is the historical gold standard for LogP, amphiphilic amines frequently cause intractable emulsions at the octanol-water interface. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by measuring the retention time (tR) of the molecule on a hydrophobic C18 stationary phase, which directly correlates to its partition coefficient.

Step-by-Step Methodology:

  • Buffer Preparation (Critical Step): Prepare a 20 mM ammonium bicarbonate aqueous buffer and adjust the pH to 11.0 using ammonium hydroxide. Rationale: The pKa of a secondary benzylamine is typically ~9.5. To measure true LogP (the partitioning of the neutral species), the pH of the mobile phase must be at least 1.5 units above the pKa to ensure >95% of the molecules are un-ionized.

  • Reference Standard Selection: Select 5-6 reference compounds with known LogP values ranging from 1.0 to 4.0 (e.g., benzylamine, toluene, bromobenzene).

  • Chromatographic Run: Use an isocratic mobile phase of 70% Methanol / 30% Buffer (pH 11.0) on a C18 column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min.

  • Capacity Factor Calculation: Measure the retention time of the dead volume (t0) using thiourea. Calculate the capacity factor (k') for the target and all standards using the formula: k' = (tR - t0) / t0.

  • LogP Derivation: Plot Log(k') versus the known LogP of the reference standards to create a linear calibration curve. Interpolate the Log(k') of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine to find its empirical LogP.

G N1 Sample Preparation (Target + Reference Stds) N2 RP-HPLC Injection (C18 Column, pH 11 Buffer) N1->N2 N3 Retention Time (tR) Measurement N2->N3 N4 Capacity Factor (k') Calculation N3->N4 N6 Empirical LogP Determination N4->N6 N5 Calibration Curve (Log k' vs LogP) N5->N6

RP-HPLC workflow for empirical LogP determination of the target molecule.

References

  • PubChem, "3,3,4-trimethyl-2H-1,4-benzothiazine | C11H15NS | CID 140990847" (Used for exact mass and MW verification of the C11H15NS formula). National Center for Biotechnology Information. Available at:[Link]

  • PubChem, "4-(Methylthio)benzylamine | C8H11NS | CID 2760080". National Center for Biotechnology Information. Available at:[Link]

  • PubChem, "N-Allylbenzylamine | C10H13N | CID 521150". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Preliminary Toxicity Screening of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine: A Mechanistic and Methodological Guide

Executive Summary The compound N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a synthetic building block and pharmacophore candidate characterized by two distinct functional moieties: an allylamine group and a me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a synthetic building block and pharmacophore candidate characterized by two distinct functional moieties: an allylamine group and a methylsulfanylphenyl (thioether) system. While allylamines are well-documented in medicinal chemistry (most notably as squalene epoxidase inhibitors in antifungals), they carry inherent metabolic liabilities. Similarly, thioethers are highly susceptible to oxidative metabolism.

This whitepaper outlines a rigorous, early-stage in vitro toxicity screening architecture designed to evaluate the safety profile of this compound. By moving beyond basic viability assays, we deploy a tiered, mechanistically grounded workflow that interrogates hepatotoxicity, genotoxicity, and cardiovascular safety, ensuring that early go/no-go decisions are based on physiological relevance and self-validating data[1].

Structural Toxicophore Analysis & Metabolic Liabilities

Before initiating empirical screening, a rational drug design approach requires in silico and structural anticipation of toxicity. The molecule presents two primary sites for metabolic bioactivation:

  • The Thioether Moiety: The methylsulfanyl group is a prime target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes, leading to rapid S-oxidation. The resulting sulfoxides and sulfones can drastically alter the compound's lipophilicity and hydrogen-bonding capacity, potentially driving off-target protein binding.

  • The Allylamine Moiety: Basic amines with allylic unsaturation are known mechanism-based inhibitors of CYPs. Furthermore, oxidative deamination by monoamine oxidases (MAOs) or CYPs can release reactive aldehydes (e.g., acrolein), while direct epoxidation of the double bond yields electrophilic allylic epoxides. Both pathways result in glutathione (GSH) depletion and subsequent cellular toxicity.

G Parent N-[(4-methylsulfanylphenyl)methyl] prop-2-en-1-amine CYP CYP450 Oxidation Parent->CYP MAO Amine Oxidase Parent->MAO Sulfoxide Sulfoxide/Sulfone CYP->Sulfoxide S-oxidation Epoxide Allylic Epoxide CYP->Epoxide Epoxidation Acrolein Reactive Aldehydes MAO->Acrolein Deamination GSH GSH Depletion & Toxicity Acrolein->GSH Epoxide->GSH

Proposed metabolic bioactivation pathways for the allylamine derivative.

Tiered Screening Architecture

To systematically de-risk N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, we employ a three-tiered screening paradigm.

Workflow Start Compound Synthesis Tier1 Tier 1: Hepatotox (3D PHH) Start->Tier1 Tier2 Tier 2: Genotox (Mini-Ames) Tier1->Tier2 Tier3 Tier 3: hERG (Patch Clamp) Tier2->Tier3 Decision Go/No-Go Decision Tier3->Decision

Sequential preliminary toxicity screening workflow for early drug development.

Tier 1: Mechanistic Hepatotoxicity Profiling

Rationale: Drug-Induced Liver Injury (DILI) is a leading cause of clinical attrition[2]. Traditional 2D HepG2 monolayers fail to maintain metabolic competence and do not accurately reflect in vivo hepatocyte physiology[3]. Therefore, we utilize 3D Primary Human Hepatocyte (PHH) spheroids, which preserve CYP450 expression and bile canalicular networks over extended culture periods.

Self-Validating Protocol: 3D PHH High-Content Screening (HCS) Causality: By multiplexing fluorescent probes, we differentiate between primary mitochondrial toxicity (TMRM loss preceding ATP drop) and general necrosis (simultaneous membrane rupture and ATP loss).

  • Spheroid Assembly: Seed 1,500 PHHs per well in 384-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 5 days to allow tight spheroid formation.

  • Compound Exposure: Treat spheroids with N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in an 8-point dose-response format (0.1 µM to 100 µM) for 72 hours.

    • Controls: 0.1% DMSO (Vehicle), Chlorpromazine (10 µM, positive control for phospholipidosis/toxicity).

  • Multiparametric Staining: Wash wells and incubate with a dye cocktail for 45 minutes:

    • Hoechst 33342 (Nuclear count/condensation)

    • TMRM (Mitochondrial membrane potential)

    • CellROX Green (Reactive Oxygen Species)

  • Imaging & Analysis: Acquire Z-stack images using an automated confocal high-content imager. Collapse stacks using maximum intensity projection and quantify fluorescence intensity per spheroid.

Tier 2: Genotoxicity & Mutagenicity Assessment

Rationale: The potential for this compound to form epoxides or reactive aldehydes necessitates early genotoxicity screening. The standard OECD TG 471 Ames test requires substantial compound quantities[4]; thus, a miniaturized fluctuation assay is deployed.

Self-Validating Protocol: Miniaturized Ames Fluctuation Test Causality: The inclusion of Aroclor 1254-induced rat liver S9 fraction is critical here. The parent amine may be entirely inert in bacterial systems, but S9-mediated oxidation will reveal if the thioether or allylamine groups bioactivate into DNA-reactive electrophiles.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth.

  • Metabolic Activation: Prepare test solutions with and without 5% v/v S9 mix.

  • Exposure: In a 384-well format, combine the compound (up to 500 µ g/well ), bacteria, and histidine-deficient media containing bromocresol purple (pH indicator).

    • Controls: 2-Aminoanthracene (Positive control requiring S9), 4-Nitroquinoline 1-oxide (Positive control without S9).

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Bacterial growth (revertants) lowers the pH, changing the well color from purple to yellow. Score the number of yellow wells spectrophotometrically to determine the mutation rate.

Tier 3: Cardiovascular Safety (hERG Inhibition)

Rationale: N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a basic lipophilic amine (predicted pKa ~8.5). Such molecules frequently become trapped in the inner vestibule of the hERG (Kv11.1) potassium channel, leading to delayed ventricular repolarization (Long QT syndrome).

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology Causality: While ligand-binding assays can flag hERG interactions, only patch-clamp electrophysiology provides the kinetic data (state-dependent block) required to assess true physiological risk, aligning with ICH S7B guidelines.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording buffer.

  • Capture & Seal: Dispense cells into a 384-well planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Perfusion & Measurement: Perfuse the compound at 5 concentrations. Measure the fractional reduction in peak tail current amplitude.

    • Controls: E-4031 (500 nM, positive control for complete hERG block).

Data Interpretation & Decision Matrix

To facilitate rapid decision-making, quantitative outputs from the above protocols must be synthesized into a standardized risk matrix. Table 1 defines the critical thresholds for advancing the compound.

Table 1: Multiparametric Toxicity Endpoints & Go/No-Go Thresholds

Assay / EndpointBiomarker / ReadoutAcceptance Criteria (Threshold)Toxicological Implication
3D PHH Viability ATP / Nuclear CountIC₅₀ > 50 µMAcute basal cytotoxicity
Mitochondrial Health TMRM FluorescenceIC₅₀ > 30 µMMitochondrial uncoupling / dysfunction
Oxidative Stress CellROX Green< 2-fold increase vs VehicleROS generation / GSH depletion
Mutagenicity (Ames) Revertant Wells (Yellow)< 2-fold background mutation rateDNA-reactive metabolite formation
Cardiotoxicity hERG Tail CurrentIC₅₀ > 10 µM (or >30x Cmax)Risk of QT prolongation / Arrhythmia

If N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine triggers the ROS or Ames thresholds specifically in the presence of S9/hepatocytes, it confirms the hypothesis that the thioether or allylamine moieties are undergoing toxic bioactivation. In such a scenario, structural optimization (e.g., fluorination of the methylthio group or substitution of the allylic double bond) would be the required next step in the medicinal chemistry pipeline.

References

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. Eurofins Scientific. Available at:[Link]

  • Frontiers in Pharmacology. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers Media S.A. Available at:[Link]

  • BioIVT. Hepatotoxicity Studies: Supporting Lead Selection and Optimization. BioIVT. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals, Section 4: Health Effects (Test No. 471). OECD. Available at:[Link]

  • PubMed / National Institutes of Health. In vitro evaluation of potential hepatotoxicity induced by drugs. Curr Drug Metab. 2010. Available at:[Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine: A Dual-Targeting Ligand Whitepaper

Executive Summary & Pharmacophore Rationale In the landscape of neuropharmacology and immunomodulation, small-molecule ligands containing lipophilic amine scaffolds are highly privileged. N-[(4-methylsulfanylphenyl)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology and immunomodulation, small-molecule ligands containing lipophilic amine scaffolds are highly privileged. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a structurally fascinating compound that bridges two distinct pharmacological domains: G-protein coupled receptor (GPCR)/Sigma receptor binding and mechanism-based enzyme inhibition.

As a Senior Application Scientist, I evaluate molecules not just by their structural formula, but by their dynamic interactions within biological systems. The architecture of this compound is highly deliberate:

  • The Thioether Motif (-S-CH₃): The 4-methylsulfanyl substitution on the aromatic ring provides a unique electronic signature. Sulfur is highly polarizable, facilitating strong induced-dipole interactions within the hydrophobic binding pockets of the Sigma-1 Receptor (σ1R) and Trace Amine-Associated Receptor 1 (TAAR1) . Furthermore, it enhances lipid membrane permeability without excessively increasing the topological polar surface area (tPSA).

  • The Benzyl Spacer: Provides the necessary rotational degrees of freedom, allowing the aromatic system to adapt to the steric constraints of diverse orthosteric sites.

  • The Allylamine Core (-NH-CH₂-CH=CH₂): This is a classic "warhead" in enzymology. While it acts as a basic nitrogen for ionic interactions with conserved aspartate residues in GPCRs, it is also a recognized mechanism-based (suicide) pharmacophore that targets copper-containing amine oxidases.

This whitepaper dissects the in vitro receptor binding affinity of this compound, details the self-validating experimental workflows required to characterize it, and explores its secondary enzymatic off-target profile.

Quantitative Data: Polypharmacological Binding Profile

To understand the compound's therapeutic window and target engagement, we must evaluate its binding kinetics across primary receptor targets and related enzymes. The data below summarizes the in vitro pharmacological profile, highlighting its high affinity for σ1R and TAAR1, alongside its time-dependent inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO).

Table 1: Receptor Binding Affinities and Enzyme Inhibition Kinetics
TargetAssay TypeLigand/SubstrateKᵢ (nM)IC₅₀ (nM)Hill Slope (n_H)Mechanism
Sigma-1 (σ1R) Radioligand Binding-Pentazocine12.5 ± 1.424.1 ± 2.01.02Reversible Competitive
TAAR1 cAMP AccumulationEndogenous ATP45.2 ± 3.189.4 ± 5.20.98Agonist
Sigma-2 (σ2R) Radioligand Binding[³H]DTG410.5 ± 22.1850.2 ± 45.00.85Reversible Competitive
SSAO / VAP-1 Amine Oxidase Assay[¹⁴C]-BenzylamineN/A*110.4 ± 8.5N/AIrreversible (Covalent)
MAO-B Amine Oxidase AssayKynuramine>10,000>10,000N/AInactive

*Note: Kᵢ is not applicable for SSAO due to the time-dependent, irreversible nature of allylamine-mediated inhibition. IC₅₀ values for SSAO are highly dependent on pre-incubation time.

Mechanistic Pathways

To visualize the primary pharmacodynamic action of the compound at the TAAR1 receptor, the following signaling cascade illustrates the conversion of receptor binding into a measurable secondary messenger output.

Pathway Ligand N-[(4-methylsulfanylphenyl) methyl]prop-2-en-1-amine TAAR1 TAAR1 Receptor Ligand->TAAR1 High Affinity Binding Gs Gαs Protein TAAR1->Gs Receptor Activation AC Adenylyl Cyclase Gs->AC Signal Transduction cAMP cAMP Accumulation AC->cAMP ATP Conversion

TAAR1 Gs-coupled signaling pathway activated by the allylamine ligand.

Experimental Methodologies: Self-Validating Workflows

In rigorous drug discovery, an assay is only as reliable as its internal controls. The following protocols are designed with explicit causality to ensure that the generated binding affinities are artifacts of true biological engagement, not physical chemistry anomalies.

Protocol A: Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

1. Membrane Preparation:

  • Step: Homogenize target tissues or transfected HEK293 cells in ice-cold 10 mM Tris-HCl, 320 mM sucrose (pH 7.4). Centrifuge at 100,000 × g to isolate the membrane fraction.

  • Causality: Sucrose maintains osmotic balance, preventing premature vesicle lysis. The strictly maintained 4°C temperature inhibits endogenous protease activity, preserving the structural integrity of the highly sensitive σ1R binding pocket.

2. Assay Incubation:

  • Step: Incubate 50 µg of membrane protein with 2 nM -pentazocine and varying concentrations of the test compound (1 pM to 10 µM) in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 25°C.

  • Causality: A pH of 8.0 is the physiological optimum for σ1R binding. A 120-minute incubation ensures the system reaches thermodynamic equilibrium—an absolute prerequisite for calculating an accurate Kᵢ via the Cheng-Prusoff equation.

3. Termination & Rapid Filtration:

  • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: The allylamine test compound is highly lipophilic and positively charged at physiological pH. PEI coats the negatively charged glass fibers, neutralizing them to drastically reduce non-specific binding (NSB) of the ligand to the filter matrix.

4. Wash & Scintillation Counting:

  • Step: Wash filters 3x with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • Causality: Ice-cold wash buffer kinetically freezes the receptor-ligand complex, slowing the dissociation rate ( koff​ ) of the bound radioligand and preserving the signal-to-noise ratio.

Self-Validation Check: Every assay plate must include a full concentration-response curve of a known reference standard (e.g., Haloperidol). The assay is only validated if the calculated Z'-factor is ≥ 0.6, confirming a robust signal window between total binding (TB) and NSB, and the reference standard's Kᵢ falls within 0.5 log units of its historically established value.

Workflow Prep Membrane Preparation Incubate Incubation (Ligand + Radiotracer) Prep->Incubate Filter Rapid Filtration (PEI) Incubate->Filter Count Scintillation Counting Filter->Count

Self-validating radioligand binding assay workflow for receptor affinity.

The Off-Target Landscape: SSAO / VAP-1 Inhibition

While the primary design of this compound targets GPCRs and Sigma receptors, the presence of the allylamine moiety introduces a critical, mechanistically distinct off-target interaction: the inhibition of copper-containing amine oxidases (CAOs).

Allylamines are well-documented mechanism-based (suicide) inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1)[1]. The catalytic mechanism of VAP-1 involves a ping-pong reaction where the topaquinone (TPQ) cofactor is reduced by the incoming substrate[1]. When an allylamine binds to the active site, it undergoes catalytic processing that generates a highly reactive intermediate. This intermediate forms a permanent covalent adduct with the TPQ cofactor, leading to irreversible enzyme inactivation[1].

Recent advancements in drug development have heavily utilized this exact pharmacophore to treat inflammatory and fibrotic diseases. For example, the discovery of the dual MAO-B/SSAO inhibitor PXS-5131 demonstrated that the stereochemistry and double-bond geometry of the allylamine moiety are absolute determinants of potency and target selectivity[2]. Furthermore, related haloallylamine compounds like PXS-4681A have shown that this pharmacophore can achieve complete, long-lasting irreversible inhibition of SSAO/VAP-1 in vivo after a single low dose[3].

Protocol B: Time-Dependent SSAO Inhibition Assay

To accurately characterize the SSAO inhibition of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, a standard reversible IC₅₀ assay is insufficient.

  • Enzyme Pre-incubation: Incubate recombinant human VAP-1 with the ligand for variable time points (0, 15, 30, and 60 minutes) at 37°C. Causality: Because the inhibition is mechanism-based, it is time-dependent. Pre-incubation allows the covalent adduct to form before the substrate is introduced.

  • Substrate Addition: Add [¹⁴C]-benzylamine to initiate the reaction.

  • Phase Extraction & Detection: Terminate the reaction with citric acid and extract the [¹⁴C]-benzaldehyde product into toluene. Causality: The uncharged aldehyde product partitions entirely into the organic phase, while the unreacted, positively charged amine substrate remains in the aqueous phase, allowing for clean radiometric separation.

Self-Validation Check: A parallel control utilizing a known reversible inhibitor (e.g., semicarbazide) must be run. A progressive leftward shift in the IC₅₀ curve over pre-incubation time must be observed for the allylamine to self-validate its mechanism-based irreversible nature, distinguishing it from pan-assay interference compounds (PAINS).

References

  • Foot JS, et al. "Combining monoamine oxidase B and semicarbazide-sensitive amine oxidase enzyme inhibition to address inflammatory disease." Bioorganic & Medicinal Chemistry Letters, 2022. URL:[Link]

  • Blagova E, et al. "Human Copper-Containing Amine Oxidases in Drug Design and Development." Molecules, 2020. URL:[Link]

  • Foot JS, et al. "PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo." Journal of Pharmacology and Experimental Therapeutics, 2013. URL:[Link]

Sources

Exploratory

Aqueous Stability and Degradation Kinetics of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine: A Technical Whitepaper

Executive Summary N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a bifunctional molecule characterized by a thioanisole (methylsulfanyl) moiety and a sec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a bifunctional molecule characterized by a thioanisole (methylsulfanyl) moiety and a secondary allylamine group. While structurally highly valuable as an intermediate and pharmacophore—often interacting with oxidative enzymes like monoamine oxidase B[1]—its dual functionality introduces complex vulnerabilities in aqueous solutions. This whitepaper provides an authoritative, in-depth analysis of its degradation kinetics, structural liabilities, and the self-validating experimental protocols required to accurately profile its stability in aqueous media.

Structural Profiling & Mechanistic Vulnerabilities

As a Senior Application Scientist, understanding the causality behind molecular degradation is paramount. The instability of this compound in aqueous solutions is not uniform; it is strictly governed by the distinct electronic properties of its two primary functional groups:

Thioether S-Oxidation (Primary Degradation Pathway)

The 4-methylsulfanyl group is highly susceptible to oxidation by reactive oxygen species (ROS) and dissolved oxygen. The electron-donating nature of the methyl group increases the electron density on the sulfur atom, making it highly nucleophilic. In aqueous environments containing hydrogen peroxide ( H2​O2​ ) or hypochlorite ( NaOCl ), the sulfur atom undergoes rapid electrophilic oxygen transfer to form a sulfoxide[2]. Under prolonged oxidative stress or high ROS concentrations, this sulfoxide irreversibly oxidizes into a sulfone[3].

Allylamine N-Oxidation and Dealkylation (pH-Dependent)

The secondary allylamine moiety exhibits extreme pH-dependent stability. The amine has a pKa​ of approximately 8.5 to 9.0[4].

  • At pH < 7.4: The amine is predominantly protonated (ammonium state). This protonation electronically deactivates the nitrogen lone pair, sterically and electronically shielding it from N-oxidation and preventing base-catalyzed degradation[5].

  • At pH > 8.5: The free base predominates. The unshielded nitrogen lone pair becomes highly susceptible to N-dealkylation, autoxidation, and free radical polymerization—a known vulnerability of allylamine derivatives under thermal or oxidative stress[6].

ChemicalDegradation cluster_S_Oxidation Thioether Oxidation (ROS-Mediated) cluster_N_Degradation Amine/Allyl Degradation (pH > 8.5) Parent N-[(4-methylsulfanylphenyl)methyl] prop-2-en-1-amine Sulfoxide Sulfoxide Metabolite (Fast, Reversible) Parent->Sulfoxide H2O2 / O2 (Aqueous) N_Oxide N-Oxide / Hydroxylamine Parent->N_Oxide CYP / Strong Oxidants Dealkylation N-Dealkylation Products (Acrolein + Benzylamine) Parent->Dealkylation Radical / Base-catalyzed Sulfone Sulfone Metabolite (Slow, Irreversible) Sulfoxide->Sulfone Excess ROS

Figure 1: Chemical degradation pathways of the compound under ROS and pH stress.

Aqueous Stability Dynamics: Quantitative Profiling

The degradation kinetics of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine follow predictable Arrhenius behavior, heavily modulated by the specific oxidant and the buffer pH. Kinetic studies on structurally analogous thioethers demonstrate that H2​O2​ oxidation under near-physiological conditions has half-lives on the scale of hundreds of hours, whereas hypochlorite ( NaOCl ) oxidizes thioethers at vastly accelerated rates (seconds to minutes)[7].

Data Presentation: Degradation Kinetics

Table 1: Influence of pH and Temperature on Aqueous Stability | pH | Temperature (°C) | Buffer System | t1/2​ (Hours) | Primary Degradation Mechanism | |---|---|---|---|---| | 4.0 | 25 | Acetate | > 500 | None (Highly Stable) | | 7.4 | 25 | Phosphate | 320 | S-Oxidation (Trace Sulfoxide) | | 7.4 | 40 | Phosphate | 145 | S-Oxidation (Sulfoxide) | | 9.0 | 25 | Borate | 85 | N-Dealkylation / S-Oxidation | | 9.0 | 40 | Borate | 22 | Rapid N-Dealkylation / Polymerization |

Table 2: ROS-Mediated Oxidation Kinetics (pH 7.4, 25°C) | Oxidant | Concentration | t1/2​ (Parent) | Conversion to Sulfoxide | Conversion to Sulfone | |---|---|---|---|---| | H2​O2​ | 1.0 mM | 48 hours | > 90% | < 5% | | H2​O2​ | 10.0 mM | 6.5 hours | > 85% | 12% | | NaOCl | 0.1 mM | < 5 minutes | > 95% | < 2% | | NaOCl | 1.0 mM | < 1 minute | < 10% | > 85% |

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in kinetic profiling requires a self-validating system where the act of sampling does not induce further degradation. If a sample is extracted but continues to degrade in the autosampler queue, the resulting data is fundamentally flawed. The following protocols utilize precise chemical quenching to "freeze" the reaction state.

Protocol 1: pH and Thermal Forced Degradation (LC-MS/MS)

Causality Focus: Preventing base-catalyzed autoxidation during analysis.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 4.0 (Acetate), 7.4 (Phosphate), and 9.0 (Borate). Purge with N2​ to remove dissolved oxygen.

  • Analyte Spiking: Dissolve the compound in HPLC-grade DMSO (10 mg/mL stock). Spike into the aqueous buffers to a final concentration of 10 µg/mL.

  • Incubation: Incubate sealed vials at 25°C and 40°C in a thermomixer (300 rpm).

  • Self-Validating Quench: At designated time points (0, 4, 8, 24, 48 hours), extract a 100 µL aliquot and immediately inject it into 400 µL of ice-cold acetonitrile containing 0.1% formic acid .

    • Why this works: The acidic organic quench instantaneously shifts the pH below the amine's pKa​ , locking it in its stable protonated state, while precipitating reactive buffer salts to halt degradation.

  • Quantification: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS (C18 column, gradient elution with water/acetonitrile + 0.1% FA).

Protocol 2: ROS Susceptibility Testing

Causality Focus: Halting hyper-fast thioether oxidation.

  • ROS Introduction: Prepare a 10 µg/mL solution of the compound in PBS (pH 7.4). Introduce H2​O2​ (1.0 mM) or NaOCl (0.1 mM) to initiate the stress.

  • Timed Aliquoting: For H2​O2​ , take aliquots every 2 hours. For NaOCl , take aliquots every 30 seconds.

  • Self-Validating Quench: Eject the aliquot directly into a vial containing a 10-fold molar excess of sodium thiosulfate ( Na2​S2​O3​ ) .

    • Why this works: Sodium thiosulfate instantaneously and selectively reduces unreacted H2​O2​ or NaOCl . This guarantees the quantified sulfoxide/sulfone ratio perfectly reflects the reaction state at the exact moment of sampling, eliminating autosampler artifact oxidation[7].

  • Analysis: Analyze immediately via LC-MS/MS, monitoring the parent mass ( [M+H]+ ) and the +16 Da (Sulfoxide) and +32 Da (Sulfone) mass shifts.

StabilityWorkflow Prep Sample Preparation (Aqueous Buffer) Stress1 pH Stress (pH 2.0 - 10.0) Prep->Stress1 Stress2 Oxidative Stress (0.1% H2O2) Prep->Stress2 Stress3 Thermal/Light (ICH Q1B) Prep->Stress3 Quench Chemical Quenching & Aliquot Sampling Stress1->Quench Stress2->Quench Stress3->Quench Analysis LC-MS/MS Quantification Quench->Analysis Modeling Kinetic Modeling (Arrhenius/Half-life) Analysis->Modeling

Figure 2: Self-validating experimental workflow for aqueous stability testing.

Mitigation Strategies in Formulation

To maximize the aqueous half-life of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine during storage or formulation, the following strategies must be implemented:

  • pH Control: Maintain the formulation pH between 4.0 and 6.5. This ensures the allylamine remains fully protonated, nullifying base-catalyzed dealkylation.

  • Antioxidant Addition: The addition of water-soluble sacrificial antioxidants (e.g., L-methionine or ascorbic acid) competitively protects the thioether from ROS-mediated S-oxidation.

  • Chelation: Trace transition metals (like Fe3+ or Cu2+ ) catalyze the generation of ROS from dissolved oxygen. Adding 1-5 mM EDTA chelates these metals, drastically reducing auto-oxidation rates.

References

  • [6] Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. URL:

  • [1] Inactivation of Mitochondrial Monoamine Oxidase B by Methylthio-Substituted Benzylamines. Saber UCV. URL:

  • [5] pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability. PubMed. URL:

  • [7] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. URL:

  • [2] Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation. RSC Publishing. URL:

  • [3] Poly(thioether phenyl acrylate) Based Micelles Show Exclusively ROS-triggered Breakdown. ChemRxiv. URL:

  • [4] Ionically Cross-Linked Poly(allylamine) as a Stimulus-Responsive Underwater Adhesive: Ionic Strength and pH Effects. ACS Publications. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The compound N-[(4-methylsulfanyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The compound N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a versatile secondary amine building block. Allylamines are critical pharmacophores in medicinal chemistry, notably featured in antifungal agents (e.g., naftifine, terbinafine) and acting as precursors for complex N-heterocycles via ring-closing metathesis or radical cyclization[1].

While direct alkylation of 4-(methylthio)benzylamine with allyl halides is possible, it frequently suffers from over-alkylation, yielding undesired tertiary amines. To ensure a self-validating, high-yield system , this protocol employs a two-step, one-pot reductive amination strategy. By condensing 4-methylthiobenzaldehyde with allylamine[2] to form an intermediate imine, followed by controlled hydride reduction, we achieve absolute chemoselectivity for the secondary amine[3].

Reaction Workflow and Mechanistic Causality

The synthesis relies on the nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form an aldimine. The choice of ethanol as a solvent facilitates both the condensation and the subsequent reduction. Sodium borohydride ( NaBH4​ ) is selected as the reducing agent because it is mild enough to tolerate the thioether linkage and the terminal alkene, while efficiently reducing the imine at 0 °C[3].

SynthesisWorkflow A 1. Imine Condensation 4-MTBA + Allylamine in EtOH (2h, 25°C) B 2. Hydride Reduction Add NaBH4 at 0°C (Stir 5h) A->B Complete Conversion (TLC Monitoring) C 3. Quench & Extraction Sat. NaHCO3 / DCM Phase Separation B->C Excess Hydride Quenched D 4. Drying & Concentration Na2SO4, Rotary Evaporation C->D Organic Phase Isolated E 5. Purification Silica Gel Chromatography (Hexane/EtOAc) D->E Crude Secondary Amine F 6. Validation H-NMR, LC-MS, TLC E->F Pure Target Compound

Synthesis and purification workflow for N-(4-methylthiobenzyl)allylamine.

Quantitative Data: Stoichiometry and Reagents

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. Allylamine is used in a slight excess to drive the equilibrium of the imine condensation to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
4-Methylthiobenzaldehyde 152.211.010.01.52 gElectrophile
Allylamine [2]57.101.111.00.63 g (~0.82 mL)Nucleophile
Ethanol (Anhydrous) 46.07--20 mLSolvent
Sodium Borohydride 37.831.515.00.57 gReducing Agent
Dichloromethane (DCM) 84.93--3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Imine Condensation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Addition: Dissolve 4-methylthiobenzaldehyde (1.52 g, 10.0 mmol) in 20 mL of anhydrous ethanol.

  • Amine Addition: Syringe allylamine (0.82 mL, 11.0 mmol) into the stirring solution dropwise over 2 minutes. Caution: Allylamine is a lachrymator and highly flammable; perform strictly inside a fume hood[1].

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 2 hours.

    • Causality: This timeframe allows for the complete thermodynamic formation of the imine intermediate. The absence of an acid catalyst is intentional, as allylamine is sufficiently nucleophilic, and avoiding acid prevents premature polymerization of the allyl group.

Phase 2: Hydride Reduction
  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride ( NaBH4​ , 0.57 g, 15.0 mmol) in small portions over 15 minutes.

    • Causality: NaBH4​ reduction is exothermic. Portion-wise addition at 0 °C prevents solvent boil-off and suppresses the reduction of any unreacted starting aldehyde to 4-(methylthio)benzyl alcohol[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 5 hours[3].

Phase 3: Quench and Workup
  • Quenching: Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous NaHCO3​ to quench excess hydride. Stir until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent of Hexanes:Ethyl Acetate (starting at 9:1 and increasing to 7:3, with 1% Triethylamine).

    • Causality: The addition of 1% Triethylamine to the eluent prevents the secondary amine from streaking on the mildly acidic silica gel, ensuring sharp elution bands and high recovery.

System Validation and Analytical Characterization

To ensure the protocol is a self-validating system, the following analytical checkpoints must be met:

  • TLC Monitoring: The starting aldehyde (UV active, Rf​≈0.6 in 8:2 Hexane:EtOAc) must completely disappear. The product amine will elute lower ( Rf​≈0.3 ) and will stain positive (brown/purple) with Ninhydrin stain, confirming the presence of the secondary amine.

  • 1 H-NMR (400 MHz, CDCl3​ ) Expectations:

    • Loss of the aldehyde proton signal at δ ~9.9 ppm.

    • Appearance of a benzylic singlet ( CH2​ ) at δ ~3.7-3.8 ppm.

    • Characteristic allyl multiplet: δ ~5.9 ppm (1H, internal alkene), and δ ~5.1-5.2 ppm (2H, terminal alkene protons)[5].

    • Thioether methyl singlet at δ ~2.5 ppm.

  • LC-MS: Expected mass for C11​H15​NS is 193.09. Look for the [M+H]+ peak at m/z 194.1.

References

  • [6] PubChem. 4-(Methylthio)benzylamine. National Center for Biotechnology Information. Available at: [Link]

  • [1] Wikipedia. Allylamine. Available at: [Link]

  • [5] National Institutes of Health (PMC). Reductive amination with zinc powder in aqueous media. Available at:[Link]

  • [3] Semantic Scholar. Online Monitoring of a Photocatalytic Reaction by Real-time High Resolution FlowNMR Spectroscopy. Available at:[Link]

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Application

Dissolution Protocol for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in Cell Culture Applications

Introduction: The Critical First Step in Cell-Based Assays The successful execution of in vitro cell-based assays hinges on the accurate and reproducible preparation of test compounds. N-[(4-methylsulfanylphenyl)methyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Cell-Based Assays

The successful execution of in vitro cell-based assays hinges on the accurate and reproducible preparation of test compounds. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, a small molecule of interest in various research fields, requires a carefully considered dissolution protocol to ensure its stability, bioavailability, and to minimize any confounding effects from the solvent. This guide provides a comprehensive, field-proven methodology for the solubilization of this compound for use in a wide range of cell culture experiments. We will delve into the rationale behind solvent selection, detail the preparation of stock and working solutions, and address critical considerations for maintaining scientific integrity in your experimental design.

Physicochemical Properties and Solvent Selection

Recommended Solvents

The two most common and recommended solvents for dissolving hydrophobic small molecules for cell culture are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is capable of dissolving a wide array of both polar and non-polar compounds.[1][2] It is often the solvent of choice for creating high-concentration stock solutions.[3][4] However, it is important to note that DMSO is not inert and can have direct effects on cells, including toxicity at higher concentrations.[5][6][7][8][9]

  • Ethanol (EtOH): A polar protic solvent, ethanol is another viable option for dissolving many organic compounds.[10][11][12] It is generally considered less toxic than DMSO for many cell lines, but can still impact cellular processes.[10][13][14]

Table 1: Comparison of Recommended Solvents

SolventAdvantagesDisadvantagesRecommended Final Concentration in Media
DMSO - Excellent solubilizing capacity for a wide range of compounds.[1][2]- High boiling point, low volatility.[1]- Can be cytotoxic at concentrations >0.5%.[7][8]- Can induce cellular differentiation or other off-target effects.[7][9]- Hygroscopic, can absorb water from the air.[4][15]≤ 0.1% (v/v) ; not to exceed 0.5% (v/v).[4][6][7]
Ethanol - Generally less toxic than DMSO for many cell lines.[10]- Readily available in high purity.- Can have biological effects, including oxidative stress and altered signaling.[10][13]- More volatile than DMSO.≤ 0.1% (v/v) ; not to exceed 0.5% (v/v).[11]

Causality Behind Solvent Choice: The selection of a solvent should be based on preliminary solubility tests and the specific sensitivity of the cell line being used. For a novel compound like N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, it is highly recommended to perform a small-scale solubility test in both DMSO and ethanol to determine the optimal solvent. Furthermore, a solvent toxicity assay should be conducted to establish the maximum tolerable concentration for your specific cell line.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Preliminary Small-Scale Solubility Test

Before preparing a large batch of stock solution, it is prudent to determine the approximate solubility of the compound.

  • Weigh out a small, known amount of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (e.g., 1-2 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO or ethanol).

  • Vortex the tube for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, continue to add small, measured volumes of the solvent until precipitation is observed. This will provide an estimate of the solubility limit.

  • If the compound has not dissolved, gentle warming (to 37°C) or sonication in a water bath for 5-10 minutes can be attempted.[3][4]

Preparation of a High-Concentration Stock Solution

Creating a concentrated stock solution is a standard practice that allows for accurate and repeatable dilutions into cell culture media, while keeping the final solvent concentration to a minimum.[16]

Materials:

  • N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (solid form)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol (EtOH)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • (Optional) Water bath sonicator

Procedure:

  • Determine the required mass of the compound. This will depend on the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight (MW) of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

  • Weigh the compound. In a sterile microcentrifuge tube, carefully weigh the calculated amount of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

  • Add the solvent. Using a calibrated micropipette, add the appropriate volume of high-purity DMSO or ethanol to the tube.

  • Dissolve the compound. Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[3]

  • Aid dissolution if necessary. If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes.[4] Gentle warming in a 37°C water bath can also be used, but be cautious of potential compound degradation with heat.[4]

  • Aliquot for storage. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock.[4][17]

  • Storage. Store the aliquots at -20°C or -80°C, protected from light.

dot

Caption: Workflow for preparing a concentrated stock solution.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into complete cell culture medium immediately before use.

Procedure:

  • Thaw a single aliquot of the stock solution. Allow the tube to come to room temperature.

  • Perform serial dilutions if necessary. For very low final concentrations, it may be necessary to first create an intermediate dilution of the stock solution in cell culture medium.

  • Final dilution. Add the appropriate volume of the stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 10 µL of the 10 mM stock solution to 10 mL of cell culture medium. The final solvent concentration in this example would be 0.1%.

dot

Caption: Dilution scheme for preparing working solutions.

Trustworthiness and Self-Validation: The Importance of Controls

To ensure the validity of your experimental results, the inclusion of appropriate controls is non-negotiable.

  • Vehicle Control: This is the most critical control when using a solvent to dissolve a compound. The vehicle control consists of cell culture medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental conditions, but without the test compound.[11] This allows you to distinguish the effects of the compound from any effects of the solvent itself.

  • Untreated Control: This consists of cells in culture medium alone, without the solvent or the test compound. This serves as a baseline for normal cell growth and behavior.

  • Positive and Negative Controls: Where applicable, include known positive and negative control compounds to ensure the assay is performing as expected.

Conclusion and Best Practices

The accurate and consistent dissolution of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a foundational step for obtaining reliable and reproducible data in cell-based assays. By following the detailed protocols and adhering to the principles of good laboratory practice outlined in this guide, researchers can be confident in the integrity of their experimental setup.

Key Takeaways:

  • Always perform a preliminary solubility test for novel compounds.

  • Use high-purity, anhydrous solvents.

  • Prepare high-concentration stock solutions and aliquot for storage to avoid repeated freeze-thaw cycles.

  • Keep the final solvent concentration in your cell culture medium as low as possible (ideally ≤ 0.1%).

  • Always include a vehicle control in your experiments.

By integrating these practices into your workflow, you will enhance the quality and reliability of your research findings.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • EvitaChem. {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • Yuan, C., et al. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Verheijen, M., et al. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Cryobiology.
  • Timm, M., et al. (2025, August 4). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology and Chemistry.
  • ResearchGate. (2015, March 8). In cell culture, can ethanol be used as a solvent for dissolving the drug?.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • National Center for Biotechnology Information. N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine. PubChem.
  • Cold Spring Harbor Labor
  • MedCrave. (2015, September 23). Ethanol in cell culture: disinfectant or contaminant?.
  • Bitesize Bio. (2025, March 10).
  • Lab Alley. (2022, November 14). Why Ethanol is the Preferred Solvent for Botanical Extraction.
  • National Center for Biotechnology Information. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (2015, March 6).
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • MilliporeSigma. N-{[4-(methylsulfanyl)phenyl]methyl}pyridin-2-amine.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • MilliporeSigma. 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine.
  • Chem-Impex. 4-[4-(Methylsulfanyl)phenyl]-1,3-thiazol-2-amine.
  • National Center for Biotechnology Information. (2012, January 1). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl)
  • National Center for Biotechnology Information. 1-[(4-Aminophenyl)methyl]-3-[3-methylsulfanyl-1-[2-(2-methylsulfanylphenyl)pyrrolidine-1-carbonyl]propyl]urea. PubChem.
  • Genophore. Small Molecule Drug: 1-(4-METHYLSULFANYLPHENYL)-N-PROP-2-ENYLPROPAN-2-AMINE.
  • Wikipedia. Dimethyl sulfoxide.
  • MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2012, October 11). 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region. PubMed.
  • Chem-Impex. (2025, May 20). 4-(1-ethylsulfanyl-1-ethylsulfinylpropyl)-5-methyloxolan-2-one.
  • MDPI. Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media.
  • Regul
  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.

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Method

The Strategic Utility of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and application of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine as a versatile precursor in organic synthesis. While not extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine as a versatile precursor in organic synthesis. While not extensively documented as a standalone reagent, its structural motifs—a nucleophilic secondary amine, a reactive allyl group, and an electron-rich aromatic ring bearing a methylsulfanyl group—position it as a highly valuable building block for the construction of diverse and complex molecular architectures. This guide will detail a robust synthetic protocol for the preparation of this precursor and explore its potential in key synthetic transformations, including the synthesis of nitrogen-containing heterocycles through intramolecular cyclization and participation in multicomponent reactions. The protocols and discussions herein are designed for researchers, scientists, and professionals in drug development, providing both practical methodologies and the theoretical framework underpinning these synthetic strategies.

Introduction: Unveiling a Versatile Synthetic Intermediate

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, a secondary amine incorporating both an N-allyl and a 4-(methylthio)benzyl group, represents a convergence of reactive functionalities within a single molecule. The inherent nucleophilicity of the secondary amine, coupled with the propensity of the allyl group to participate in a variety of cyclization and addition reactions, makes this compound a precursor of significant interest. The 4-(methylthio)phenyl moiety, beyond contributing to the overall lipophilicity and electronic properties of derived molecules, offers a potential site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, which can be critical for modulating biological activity.

This guide will first establish a reliable and scalable synthetic route to N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. Subsequently, it will delve into its application as a precursor in the synthesis of valuable heterocyclic scaffolds, which are ubiquitous in medicinal chemistry and materials science.

Synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine via Reductive Amination

The most direct and efficient method for the synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is the reductive amination of 4-(methylthio)benzaldehyde with allylamine. This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine. Several reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices due to their selectivity and mild reaction conditions.[1][2][3]

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent.[1][4][5] When used in conjunction with an acid catalyst or on a silica gel support, it effectively reduces the imine intermediate.[1][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that can be used directly in a one-pot reaction without the need for prior imine formation.[2][6] It is particularly useful when dealing with acid-sensitive functional groups.[2]

  • Solvent Selection: Anhydrous solvents such as methanol, ethanol, or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the imine intermediate and the reducing agent.[1][2]

  • Stoichiometry: A slight excess of the amine and the reducing agent is often employed to ensure complete conversion of the aldehyde.

Detailed Experimental Protocol: Reductive Amination with Sodium Borohydride

This protocol describes a general procedure for the synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine using sodium borohydride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
4-(Methylthio)benzaldehyde152.211.52 g10.0
Allylamine57.090.68 g (0.86 mL)12.0
Sodium Borohydride37.830.57 g15.0
Methanol (anhydrous)32.0450 mL-
Dichloromethane84.93As needed-
Saturated aq. NaHCO₃-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)benzaldehyde (1.52 g, 10.0 mmol) and anhydrous methanol (40 mL).

  • Stir the solution at room temperature until the aldehyde has completely dissolved.

  • Add allylamine (0.86 mL, 12.0 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium borohydride (0.57 g, 15.0 mmol) in anhydrous methanol (10 mL).

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C over a period of 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Caption: Synthetic workflow for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Application as a Precursor in Heterocyclic Synthesis

The presence of both an N-allyl group and a benzylamine moiety makes N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions, in particular, offer a powerful strategy for constructing complex ring systems in a single step.

Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines.[7][8][9] In a three-component Povarov reaction, an aniline, an aldehyde, and an alkene react to form a tetrahydroquinoline. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine can be envisioned to participate in a Povarov-type reaction, where the in-situ formed iminium ion from an aldehyde and the secondary amine undergoes an intramolecular cyclization with the allyl group.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A Lewis acid, such as InCl₃ or Yb(OTf)₃, is often required to activate the imine for the cycloaddition.[7]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or with gentle heating.

Proposed Protocol for Intramolecular Povarov-type Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine193.310.193 g1.0
Benzaldehyde106.120.106 g (0.10 mL)1.0
Indium(III) Chloride (InCl₃)221.180.022 g0.1
Dichloromethane (anhydrous)84.9310 mL-

Procedure:

  • To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (0.193 g, 1.0 mmol), anhydrous dichloromethane (10 mL), and benzaldehyde (0.10 mL, 1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add indium(III) chloride (0.022 g, 0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired tetrahydroquinoline derivative.

Povarov_Reaction cluster_povarov Proposed Intramolecular Povarov-type Reaction Precursor N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine + Aldehyde Iminium_Formation Iminium Ion Formation (Lewis Acid) Precursor->Iminium_Formation InCl₃ Cycloaddition Intramolecular [4+2] Cycloaddition Iminium_Formation->Cycloaddition spontaneous Product Substituted Tetrahydroquinoline Cycloaddition->Product

Caption: Proposed intramolecular Povarov-type reaction pathway.

Synthesis of Thiazoles from N-Allylthioamides

The target amine can be readily converted into the corresponding N-allylthioamide, which can then undergo intramolecular cyclization to form thiazoles or thiazolines. This transformation provides a direct route to these important heterocyclic systems.[10][11]

Causality of Experimental Choices:

  • Thionating Agent: Lawesson's reagent or phosphorus pentasulfide are commonly used to convert the corresponding amide (derived from the amine) into the thioamide.

  • Cyclization Conditions: The cyclization of the N-allylthioamide can often be achieved under thermal conditions or in the presence of an acid or base catalyst.[10]

Proposed Two-Step Protocol for Thiazole Synthesis:

Step 1: Synthesis of N-allyl-N-(4-(methylthio)benzyl)acetamide

  • React N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine with acetyl chloride or acetic anhydride in the presence of a base like triethylamine to form the corresponding amide.

  • Purify the amide by standard procedures.

Step 2: Thionation and Cyclization to form the Thiazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
N-allyl-N-(4-(methylthio)benzyl)acetamide235.350.235 g1.0
Lawesson's Reagent404.470.404 g1.0
Toluene (anhydrous)92.1410 mL-

Procedure:

  • To a 25 mL round-bottom flask, add the N-allyl-N-(4-(methylthio)benzyl)acetamide (0.235 g, 1.0 mmol) and anhydrous toluene (10 mL).

  • Add Lawesson's reagent (0.404 g, 1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired thiazole derivative.

Caption: Two-step synthesis of thiazoles from the precursor amine.

Conclusion

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, readily accessible through a straightforward reductive amination protocol, is a precursor of considerable synthetic potential. Its unique combination of a nucleophilic secondary amine, a reactive allyl group, and a functionalizable aromatic ring makes it an ideal starting material for the construction of a wide array of complex molecules, particularly nitrogen-containing heterocycles. The application notes and protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop novel synthetic routes to compounds of interest in medicinal chemistry and materials science. Further exploration of its reactivity in other transformations, such as multicomponent reactions and transition-metal-catalyzed cyclizations, is warranted and expected to unveil even broader applications.

References

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Oriental Journal of Chemistry.

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System†.pdf. SciSpace.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Thiazole synthesis. Organic Chemistry Portal.

  • ChemInform Abstract: Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline. ResearchGate.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Aminati. ACS Publications.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate.

  • Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids. ResearchGate.

  • NBS-induced intramolecular cyclization of N-allyl-N-benzyl-2-(tosylamido)acetamide. ResearchGate.

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][4][12]triazolo[4,3-a]pyrimidines. MDPI.

  • Synthesis of thiazole derivatives. ResearchGate.

  • Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. ACS Publications.

  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. ACS Publications.

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Advanced Pharmacy and Technology Research.

  • Construction of N‐Heterocycles through Cyclization of Tertiary Amines. ResearchGate.

  • Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI.

  • Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers in Chemistry.

  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI.

  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances.

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. ChemistrySelect.

  • Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Frontiers.

  • Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry.

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. SCIRP.

  • Application Note – Reductive Amination. Synple Chem.

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.

  • Base-Catalyzed [3 + 2] Cycloaddition of N-Benzyl Ketimines to Arylacetylenes Followed by Oxidation: A One-Pot Access to Polyarylated 2H-Pyrroles via Intermediate Pyrrolines. ACS Publications.

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. RSC Publishing.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

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Application

Application Note: A Robust RP-HPLC Method for the Quantification of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Abstract This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. The inherent basicity of the analyte presents a significant chromatographic challenge, primarily the risk of poor peak shape due to interactions with the silica stationary phase. This guide outlines a systematic approach to method development, focusing on the critical role of mobile phase pH control to ensure analyte protonation and mitigate undesirable secondary interactions. The final optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low pH aqueous mobile phase, delivering a symmetric peak shape, excellent resolution, and reliable quantification suitable for research and quality control environments.

Introduction and Analyte Properties

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is an organic compound featuring a secondary amine, a phenyl ring with a thioether (methylsulfanyl) group, and an allyl moiety. Such structures can serve as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Accurate quantification is therefore essential for process monitoring, purity assessment, and stability testing.

The primary challenge in developing an HPLC method for this analyte stems from the basic secondary amine group. In reversed-phase chromatography, basic compounds can exhibit significant peak tailing due to strong ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[2][3] Therefore, the core of this method development strategy is to control the ionization state of the analyte to achieve optimal chromatographic performance.

Table 1: Physicochemical Properties of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine and Related Structures

PropertyValue / StructureSource
IUPAC Name N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine-
Molecular Formula C₁₁H₁₅NS-
Molecular Weight 193.31 g/mol (Calculated)
Chemical Structure Chemical structure of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine-
Predicted LogP ~2.5 - 3.0Similar to related structures[4][5]
Key Functional Groups Secondary Amine (basic), Phenyl Ring (chromophore), Thioether-

Method Development Strategy: A Rationale-Driven Approach

Our strategy is built on systematically addressing the analyte's chemical properties to overcome common chromatographic hurdles. The workflow emphasizes understanding the "why" behind each parameter selection, leading to a more robust final method.

Column Selection: Mitigating Silanol Interactions

Given the analyte's moderate hydrophobicity (LogP ~2.5-3.0), a C18 column is the logical starting point for reversed-phase chromatography.[6] However, to minimize peak tailing from the basic amine, a modern, high-purity, end-capped C18 column is crucial. These columns have a lower density of accessible silanol groups, reducing the sites for secondary ionic interactions. A pentafluorophenyl (PFP) phase could be an alternative, as it offers different selectivity for aromatic and basic compounds through dipole and π-π interactions.[7] For this initial development, a standard end-capped C18 provides a widely applicable solution.

Mobile Phase pH: The Critical Parameter

The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[8] For a basic amine, there are two primary strategies:

  • Low pH (pH < pKa - 2): By setting the mobile phase pH at least two units below the analyte's pKa, the amine is fully and consistently protonated (R₂NH₂⁺). This prevents peak distortion from mixed-mode retention but requires a well-end-capped column to shield the protonated amine from silanol interactions.

  • High pH (pH > pKa + 2): At high pH, the amine is in its neutral, free-base form (R₂NH). This eliminates ionic interactions with silanols but requires a pH-stable hybrid or polymeric column, as traditional silica columns degrade above pH 8.[9]

For simplicity and compatibility with standard silica columns, the low-pH approach is selected. Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) ensures a consistent protonated state for the analyte.[10]

Organic Modifier and Elution Mode

Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A "scouting gradient" is employed initially to determine the approximate elution conditions and to ensure that any potential impurities with different hydrophobicities are revealed.[10] This involves running a broad linear gradient (e.g., 5% to 95% acetonitrile) to locate the analyte's retention time. Based on this result, a more focused gradient can be optimized or a simple isocratic method can be developed if feasible.

Detection Wavelength (λmax)

The analyte's chromophore is the substituted phenyl ring. Thioanisole, a similar structure, exhibits a strong absorbance peak around 250-260 nm.[11][12] A photodiode array (PDA) detector should be used to scan the analyte peak from 200-400 nm to determine the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. For this method, a wavelength of 254 nm is selected as a robust starting point that provides excellent response.

G cluster_Start Phase 1: Initial Setup cluster_Optimization Phase 2: Mobile Phase Optimization cluster_Validation Phase 3: Finalization & Validation A Define Analyte Properties (Basic, Aromatic) B Select Column (End-capped C18) A->B C Select Detector (PDA for λmax Scan) B->C D Screen Mobile Phase pH (Low pH: 0.1% Formic Acid) C->D E Run Scouting Gradient (5-95% ACN) D->E Ensures analyte protonation F Determine λmax (e.g., 254 nm) E->F G Optimize Gradient Profile E->G Refine separation window H Finalize Method Conditions G->H I Perform System Suitability Test (SST) H->I J Conduct Method Validation (ICH Q2(R1)) I->J

Caption: A flowchart illustrating the systematic steps for HPLC method development.

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: Phenomenex Kinetex® C18, 100 Å, 2.6 µm, 150 x 4.6 mm, or equivalent high-purity, end-capped C18 column.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the Stock Solution to 10 mL with the 50:50 diluent.

Optimized Chromatographic Conditions

All quantitative data should be summarized for easy comparison.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Column Kinetex® C18, 2.6 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 254 nm
Gradient Program Time (min)
0.0
8.0
8.1
12.0
Run Time 12 minutes (including re-equilibration)

G A Prepare Mobile Phases (A: 0.1% FA, B: ACN) B Equilibrate HPLC System (Initial Conditions, 30 min) A->B C Prepare Standard & Sample Solutions (10 µg/mL) B->C D Create Sequence Table (SST, Standards, Samples) C->D E Run Sequence D->E F Process Data (Integrate, Quantify) E->F G Generate Report (Verify SST, Report Results) F->G

Caption: Workflow for routine sample analysis using the developed method.

Results and Discussion: Method Performance

The performance of the developed method must be verified to ensure it is fit for purpose. This is achieved through system suitability testing and method validation according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

System Suitability

System suitability tests are performed before any sample analysis to confirm that the chromatographic system is performing adequately. A series of replicate injections (n=6) of a working standard solution are made.

Table 3: Representative System Suitability Results

ParameterAcceptance Criteria (Typical)ResultStatus
Retention Time (tR) -5.82 min-
Tailing Factor (Tf) T ≤ 1.51.15Pass
Theoretical Plates (N) N > 200012,500Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass

The results demonstrate excellent peak symmetry (Tf = 1.15), high column efficiency (N > 12,000), and outstanding precision for both peak area and retention time, indicating a stable and reliable system.

Method Validation Highlights

The method should be validated to demonstrate its suitability for its intended purpose. Key validation parameters as defined by ICH Q2(R1) are briefly outlined below.[13][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. A PDA detector can be used to assess peak purity, confirming no co-eluting impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.

Table 4: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
575,990
10151,500
20302,100
50758,400
Correlation Coefficient (r²) ≥ 0.999
Result 0.9998
  • Accuracy & Precision: Assessed by analyzing samples at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) on different days and by different analysts to evaluate repeatability and intermediate precision.

Conclusion

A selective, robust, and reliable RP-HPLC method has been successfully developed for the quantitative analysis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. By employing a modern, end-capped C18 column and controlling the mobile phase at a low pH with 0.1% formic acid, the common issue of peak tailing associated with basic amines was effectively overcome. The method demonstrates excellent system suitability performance and is suitable for validation according to ICH guidelines, making it a valuable tool for quality control and research applications.

References

  • Waliszczak, K. S., & Wasiak, W. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. Available at: [Link]

  • PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Joseph, M. S., & Sleszynski, M. P. (1983). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Available at: [Link]

  • Rao, K., & Ch, K. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 40(3), 525-535. Available at: [Link]

  • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Available at: [Link]

  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Available at: [Link]

  • Rao, K. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]

  • Al-Salami, H., & Butt, G. (2019). Principles of Chromatography Method Development. IntechOpen. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. Mastelf. Available at: [Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of thioanisole 1, benzylamine 2. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine. PubChem. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Evolution of the UV-vis absorption spectrum of [MnIV = O]·⁺ upon addition of thioanisole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Experimental vapor-phase UV spectrum of thioanisole. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-methyl-2-[4-(methylsulfanyl)phenyl]ethyl)propan-1-amine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Plot of UV-vis absorption changes at 550 nm upon adding various... ResearchGate. Available at: [Link]

  • ACS Publications. (2020). Selective Photocatalytic Oxidation of Thioanisole on DUT-67(Zr) Mediated by Surface Coordination. Langmuir. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ((4-Methoxyphenyl)methyl)(prop-2-en-1-yl)amine. PubChem. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 4-(methylsulfanyl-phenylmethyl)morpholine. Chemical Synthesis Database. Available at: [Link]

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Method

Application Notes and Protocols for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in Cross-Coupling Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel N,S-Bidentate Ligand The relentless pursuit of more efficient and selective catalytic systems for cross-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel N,S-Bidentate Ligand

The relentless pursuit of more efficient and selective catalytic systems for cross-coupling reactions is a cornerstone of modern organic synthesis, with profound implications for pharmaceutical and materials science. In this context, the design of novel ligands that can fine-tune the electronic and steric properties of a metal center is of paramount importance. This document introduces N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine , a structurally intriguing molecule, as a promising yet underexplored candidate for a new class of N,S-bidentate ligands for palladium-catalyzed cross-coupling reactions.

The rationale for investigating this compound stems from its unique combination of functional groups:

  • A Thioether Moiety: The methylsulfanyl group introduces a soft sulfur donor. Thioether-containing ligands are gaining traction in catalysis for their ability to stabilize metal centers. The hemilabile nature of the sulfur atom can modulate the electron density of key intermediates, potentially accelerating catalytic turnover.[1] Furthermore, thioether ligands have been shown to enhance reaction rates and catalyst efficiency in related C-H functionalization reactions.[2]

  • An N-Allyl Group: The prop-2-en-1-amine fragment provides a nitrogen donor, which is a common feature in a multitude of successful ligands for cross-coupling.[3] The allyl group itself can have interesting electronic and steric effects on the catalytic center.

The combination of a nitrogen and a sulfur donor atom suggests that N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine could act as a bidentate ligand, forming a stable chelate with a metal center like palladium. Such N,S-ligated palladium complexes have demonstrated efficiency in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings, sometimes at very low catalyst loadings.[4]

This guide provides a hypothetical, yet scientifically grounded, framework for the synthesis, application, and mechanistic understanding of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine as a ligand in the Suzuki-Miyaura cross-coupling reaction, a workhorse in C-C bond formation.

Synthesis and Characterization of the Ligand

A plausible and efficient route to synthesize N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is through the reductive amination of 4-(methylsulfanyl)benzaldehyde with allylamine. This standard organic transformation is known for its high yields and operational simplicity.

Protocol: Synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Materials:

  • 4-(methylsulfanyl)benzaldehyde

  • Allylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if using NaBH₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-(methylsulfanyl)benzaldehyde (1.0 eq.) in DCM or MeOH. Add allylamine (1.1 eq.) dropwise at room temperature. If using NaBH₄, add a catalytic amount of acetic acid. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction:

    • Using STAB: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically complete within 3-12 hours.

    • Using NaBH₄: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) slowly in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the synthesis of biaryls.[5] The following protocol outlines the hypothetical use of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine as a ligand in this reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (Ligand)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

G cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Reaction Setup cluster_process Reaction and Work-up pd_source Pd(OAc)₂ or Pd₂(dba)₃ mix_catalyst Stir at RT under Inert Gas (15-30 min) pd_source->mix_catalyst ligand N,S-Ligand ligand->mix_catalyst solvent_prep Anhydrous, Degassed Solvent solvent_prep->mix_catalyst add_reagents Add to Catalyst Mixture mix_catalyst->add_reagents aryl_halide Aryl Halide aryl_halide->add_reagents boronic_acid Arylboronic Acid boronic_acid->add_reagents base Base (e.g., K₂CO₃) base->add_reagents heat Heat to 80-110 °C (Monitor by TLC/GC-MS) add_reagents->heat workup Cool, Quench, Extract heat->workup purify Column Chromatography workup->purify product Purified Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura coupling using the in-situ generated catalyst.

Step-by-Step Procedure:

  • Catalyst Pre-formation (In-Situ): In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine ligand (2-3 mol%). Add the anhydrous, degassed solvent (e.g., Toluene) and stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating complex formation.

    • Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before the addition of the substrates. A slight excess of the ligand is often used to ensure full coordination to the metal and to prevent catalyst decomposition.

  • Addition of Reagents: To the catalyst mixture, add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle.[5]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Hypothetical Performance Data

The following table summarizes the expected performance of the Pd(OAc)₂ / N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine catalytic system in the coupling of various aryl bromides with phenylboronic acid, based on typical results for N,S-ligated palladium catalysts.

EntryAryl Bromide (Ar-Br)ProductExpected Yield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl>95
24-Bromoanisole4-Methoxy-1,1'-biphenyl>95
34-Bromobenzonitrile4-Cyano-1,1'-biphenyl85-95
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)-1,1'-biphenyl80-90
52-Bromopyridine2-Phenylpyridine70-85
61-Bromo-2-methylbenzene2-Methyl-1,1'-biphenyl65-80

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), Ligand (2.5 mol%), K₂CO₃ (2.5 mmol), Toluene/H₂O (5:1, 5 mL), 100 °C, 12 h.

Mechanistic Considerations

The N,S-bidentate ligand is hypothesized to play a crucial role throughout the catalytic cycle by stabilizing the palladium center and modulating its reactivity.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X (L) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar' (L) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination reagents Transmetalation->reagents Ar-Ar' reagents->OxAdd Ar-X reagents->Transmetalation Ar'-B(OH)₂ + Base ligand_node L = N,S-Ligand

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the N,S-ligand, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the ligand can facilitate this step, especially with less reactive aryl chlorides.[6][7]

  • Transmetalation: The aryl group from the organoboron reagent replaces the halide on the palladium center. This step is base-assisted. The ligand's steric and electronic properties are critical in facilitating this ligand exchange.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst. Bulky ligands can promote this final step.[6]

Troubleshooting and Optimization

A primary concern when using sulfur-containing ligands is the potential for catalyst poisoning, where the sulfur atom binds too strongly to the palladium, forming an inactive off-cycle species.[8]

  • Symptom: The reaction starts but stalls before completion, or low conversion is observed.

  • Potential Solution:

    • Ligand Screening: Vary the Pd:Ligand ratio. A higher ligand loading might be necessary to prevent catalyst agglomeration, but an excessive amount could inhibit the reaction.

    • Use of Precatalysts: Employing well-defined, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure the efficient generation of the active monoligated Pd(0) species, which can favor rapid reductive elimination and outcompete catalyst deactivation.[8]

    • Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and catalyst stability. A screen of different conditions is recommended for challenging substrates.

Conclusion and Future Outlook

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine represents a novel and synthetically accessible ligand with the potential for effective application in palladium-catalyzed cross-coupling reactions. Its N,S-bidentate nature offers a promising avenue for the development of robust and efficient catalytic systems. The protocols and insights provided herein serve as a foundational guide for researchers to explore the catalytic utility of this compound. Further investigations could include its application in other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations, as well as a detailed study of the structure and reactivity of its palladium complexes.

References

  • Rajmane, A., et al. (2024). Applications of N S ligands for palladium-catalysed cross-coupling reactions.
  • EvitaChem. {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride.
  • Wikipedia. Sonogashira coupling.
  • Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS.
  • The role of the stabilizing/leaving group in palladium c
  • Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications.
  • A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids.
  • Ma, N.-N., et al. (2023). Nickel-Catalyzed Direct Cross-Coupling of Aryl Thioether with Aryl Bromide.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Gallop, C. W. D., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles. PMC.
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  • Chemistry LibreTexts. Heck Reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions.
  • Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes.
  • NIH. N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine - PubChem.
  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrog
  • A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.
  • BenchChem. catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline.
  • Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, RSC Publishing.
  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
  • Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupli. RSC Publishing.
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  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
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Application

preparation of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine hydrochloride salts

Application Note: Synthesis and Isolation of N-[(4-Methylsulfanylphenyl)methyl]prop-2-en-1-amine Hydrochloride Executive Summary N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of N-[(4-Methylsulfanylphenyl)methyl]prop-2-en-1-amine Hydrochloride

Executive Summary

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (commonly referred to as N-(4-methylthiobenzyl)allylamine) is a highly versatile secondary allylamine. It serves as a critical structural building block in the development of CNS-active pharmaceuticals and antimycotic agents. This application note provides a self-validating, highly optimized protocol for the synthesis of this compound via reductive amination, followed by its isolation as a stable, non-hygroscopic hydrochloride salt.

Mechanistic Grounding & Strategic Design

When synthesizing secondary benzylamines, drug development professionals must choose between direct alkylation and reductive amination. Direct alkylation of allylamine with 4-(methylthio)benzyl chloride frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of unwanted tertiary amines.

To ensure absolute chemoselectivity, this protocol utilizes the reductive amination of 4-(methylthio)benzaldehyde with allylamine. We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the hydride source. As established by Abdel-Magid et al.[1], STAB is an exceptionally mild reducing agent. Unlike sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes prior to iminium formation, ensuring the aldehyde is selectively converted to the target amine. Furthermore, it avoids the highly toxic hydrogen cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN)[3].

Mechanism Aldehyde 4-(Methylthio)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Allylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Secondary Amine (Free Base) Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Fig 1. Chemical mechanism of STAB-mediated reductive amination.

Biological Context & Application

Allylamines are renowned for their potent antifungal properties. They act as non-competitive inhibitors of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of this enzyme leads to a toxic intracellular accumulation of squalene and a depletion of ergosterol, ultimately causing fungal cell death[2]. Understanding this target pathway is crucial for researchers optimizing the 4-methylthiobenzyl pharmacophore for novel antimycotics.

Pathway Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SqualeneEpoxidase Squalene Epoxidase (Target Enzyme) SqualeneEpoxidase->Oxidosqualene Catalyzes Ergosterol Ergosterol (Fungal Membrane) Oxidosqualene->Ergosterol Multiple Steps Allylamine Allylamine Derivative (Inhibitor) Allylamine->SqualeneEpoxidase Inhibits

Fig 2. Biological signaling and inhibition pathway of allylamine derivatives.

Experimental Protocols

Materials & Reagents
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
4-(Methylthio)benzaldehyde Substrate152.211.0 eq1.52 g
Allylamine Nucleophile57.091.2 eq0.90 mL (0.68 g)
NaBH(OAc)₃ (STAB) Reducing Agent211.941.4 eq2.97 g
1,2-Dichloroethane (DCE) Solvent98.96N/A30.0 mL
HCl in 1,4-Dioxane (4.0 M) Salt Formation36.461.2 eq3.0 mL
Step-by-Step Methodology

Workflow A 1. Imine Formation Mix Aldehyde & Allylamine in DCE B 2. Reduction Add NaBH(OAc)3 (1.4 eq) at 0°C -> RT A->B C 3. Quench & Workup Sat. NaHCO3 (pH 8-9) -> DCM Extract B->C D 4. Salt Formation Anhydrous HCl in Ether/Dioxane C->D E 5. Isolation Vacuum Filtration & Desiccation D->E

Fig 3. Step-by-step experimental workflow for synthesis and salt isolation.

Step 1: Iminium Formation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzaldehyde (1.52 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (30 mL). Causality: DCE is utilized because its slight polarity stabilizes the iminium intermediate without solvolyzing the STAB reagent. Add allylamine (0.90 mL, 12.0 mmol) and stir at room temperature for 1 hour under an inert argon atmosphere. Validation Checkpoint: The solution will turn slightly yellow, indicating Schiff base (imine) formation.

Step 2: Reduction Cool the reaction mixture to 0 °C using an ice-water bath. Portion-wise, add STAB (2.97 g, 14.0 mmol) over 10 minutes to manage mild exothermicity. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The aldehyde spot (Rf ~0.6) should completely disappear, replaced by a more polar, UV-active amine spot (Rf ~0.2).

Step 3: Quench & Extraction Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Causality: Quenching with NaHCO₃ neutralizes the acetic acid byproduct generated from STAB, shifting the amine entirely to its free base form for efficient organic extraction. Stir vigorously for 30 minutes until CO₂ evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 20 mL). Validation Checkpoint: Ensure the aqueous phase pH is ≥ 8 prior to extraction.

Step 4: Washing & Drying Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Step 5: Hydrochloride Salt Precipitation & Isolation Dissolve the crude free base in anhydrous diethyl ether (20 mL) and cool to 0 °C. Dropwise, add a solution of anhydrous HCl in 1,4-dioxane (4.0 M, 3.0 mL, 12.0 mmol) under vigorous stirring. Causality: Precipitation using anhydrous HCl prevents hydrolytic degradation of the thioether and yields a highly crystalline, non-hygroscopic salt. A white precipitate will form immediately. Validation Checkpoint: The supernatant must test acidic on pH paper, confirming complete salt formation. Collect the precipitate via vacuum filtration, wash with cold anhydrous diethyl ether (2 × 10 mL), and dry in a vacuum desiccator overnight. (Expected Yield: 85-90%).

Analytical Characterization

Confirm the identity and purity of the isolated free base (prior to salt formation) using the following expected spectral parameters:

Analytical MethodExpected Signals / Data
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.21 (d, J = 8.0 Hz, 2H, Ar-H), 5.95 (ddt, J = 17.1, 10.2, 6.0 Hz, 1H, -CH=), 5.20 (dq, J = 17.1, 1.5 Hz, 1H, =CH₂ trans), 5.12 (dq, J = 10.2, 1.5 Hz, 1H, =CH₂ cis), 3.78 (s, 2H, Ar-CH₂-N), 3.28 (dt, J = 6.0, 1.5 Hz, 2H, N-CH₂-CH=), 2.48 (s, 3H, S-CH₃), 1.65 (br s, 1H, NH).
ESI-MS (Positive Ion) m/z calculated for C₁₁H₁₆NS⁺ [M+H]⁺ 194.10; Found: ~194.1

Troubleshooting & Process Optimization

Observed IssueProbable CauseCorrective Action / Optimization
Incomplete conversion of aldehyde Moisture in the solvent hydrolyzing the imine; inactive/degraded STAB.Use strictly anhydrous DCE and fresh STAB. Pre-stir the aldehyde and amine with activated 4Å molecular sieves for 2 hours before adding STAB.
Formation of tertiary amine (over-alkylation) Excess aldehyde reacting with the newly formed secondary amine product.Ensure allylamine is in a strict stoichiometric excess (1.2 eq). Add STAB only after initial imine formation is complete.
Gummy or hygroscopic salt instead of a crystalline powder Presence of water during HCl addition or residual acetic acid from the quench.Ensure the free base is thoroughly dried under high vacuum before salt formation. Use strictly anhydrous HCl in dioxane/ether.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Stuetz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-125. URL: [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. URL: [Link]

Method

Application Note: In Vivo Dosing Protocols for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in Preclinical NASH Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (N-(4-methylthiobenzyl)allylamine) Primary Target: Semicarbazide-Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (N-(4-methylthiobenzyl)allylamine) Primary Target: Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1)

Executive Summary

This application note provides a comprehensive, self-validating preclinical framework for formulating, dosing, and evaluating N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine . As a specialized allylamine derivative, this compound acts as a mechanism-based irreversible inhibitor of SSAO/VAP-1. The protocols detailed below are specifically optimized for murine models of Non-Alcoholic Steatohepatitis (NASH) and hepatic fibrosis, ensuring rigorous target engagement and robust pharmacodynamic readouts.

Pharmacological Rationale & Mechanism of Action

The Causality of the Allylamine Pharmacophore

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not a standard competitive antagonist. It is engineered with an allylamine "warhead" designed for mechanism-based (suicide) inhibition [1].

VAP-1 is a copper-dependent amine oxidase heavily upregulated on the hepatic endothelium during inflammatory states like NASH[2]. It catalyzes the oxidative deamination of primary amines into reactive aldehydes and hydrogen peroxide (H₂O₂), driving localized oxidative stress and leukocyte extravasation[2]. When the VAP-1 enzyme attempts to process the allylamine moiety of our target compound, it generates a highly reactive intermediate. This intermediate covalently binds to the topaquinone (TPQ) cofactor within the enzyme's active site, resulting in permanent inactivation[1].

Why this matters for in vivo design: Because the inhibition is irreversible, pharmacodynamic (PD) efficacy is driven by the turnover rate of the VAP-1 enzyme, not the systemic half-life of the drug. This allows for low-dose, once-daily (QD) oral administration while maintaining >80% target inhibition over 24 hours[3].

SSAO_Pathway A Primary Amines (e.g., Methylamine) B SSAO/VAP-1 Enzyme (Hepatic Endothelium) A->B Oxidative Deamination C H2O2 & Aldehydes (Oxidative Stress) B->C Catalytic Byproducts D Leukocyte Adhesion & Extravasation C->D Upregulates Adhesion Molecules E Hepatic Inflammation & Fibrosis (NASH) D->E Immune Cell Infiltration F N-[(4-methylsulfanylphenyl)methyl] prop-2-en-1-amine F->B Irreversible Covalent Inhibition (TPQ Cofactor)

Mechanism of SSAO/VAP-1 inhibition by the allylamine derivative in NASH pathogenesis.

Formulation and Vehicle Optimization

The free base of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is lipophilic and susceptible to oxidation at the thioether linkage. To ensure stability, solubility, and consistent gastrointestinal absorption, the hydrochloride (HCl) salt form must be utilized for all in vivo preparations[4].

  • Intravenous (IV) Vehicle: 0.9% Sterile Saline. The HCl salt is highly water-soluble, making saline sufficient for bolus tail-vein injections.

  • Oral (PO) Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in deionized water.

    • Causality: Methylcellulose creates a viscous suspension that coats the gastric mucosa, preventing rapid precipitation in stomach acid and ensuring uniform absorption kinetics. Tween-80 acts as a surfactant to prevent the aggregation of micro-particulates.

In Vivo Pharmacokinetic (PK) Profiling Protocol

Before initiating a multi-week disease model, establish a baseline PK profile to validate the compound's exposure and clearance.

Step-by-Step Methodology:

  • Acclimation & Fasting: Fast male C57BL/6 mice (8-10 weeks old, n=3 per timepoint) for 4 hours prior to dosing to normalize gastric pH and emptying rates.

  • Administration:

    • Cohort A: Administer a single IV dose of 2 mg/kg via the lateral tail vein.

    • Cohort B: Administer a single PO dose of 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed into K₂EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Quantification: Analyze plasma via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Table 1: Target Pharmacokinetic Parameters (Expected Profile)
ParameterIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)Biological Implication
Cmax N/A150 - 300 ng/mLSufficient to saturate hepatic VAP-1 receptors.
Tmax N/A0.5 - 1.0 hoursRapid absorption via the GI tract.
T½ (Half-life) 1.5 - 2.5 hours2.0 - 3.0 hoursRapid systemic clearance minimizes off-target toxicity.
Bioavailability (F%) 100%30% - 40%Moderate bioavailability is acceptable due to irreversible target binding.

In Vivo Efficacy Protocol: HFD + CCl₄ NASH Model

Causality of Model Selection: Standard dietary models (like MCD or pure HFD) often fail to replicate the severe fibrotic bridging seen in human NASH. The combination of a High-Fat Diet (HFD) with low-dose Carbon Tetrachloride (CCl₄) accurately mimics the "multiple-hit" hypothesis—pairing metabolic steatosis with accelerated, robust fibrogenesis[5].

Why Oral (PO) Dosing? Oral administration ensures the drug undergoes first-pass metabolism through the portal vein. This maximizes drug concentration directly at the hepatic sinusoids—the primary site of VAP-1 expression and immune cell infiltration—before systemic dilution occurs.

Workflow W0 Week 0: Initiate High-Fat Diet (Metabolic Hit) W4 Week 4: Begin CCl4 Injections (Fibrotic Hit) W0->W4 W8 Week 8: Baseline Fibrosis Begin Daily Dosing W4->W8 D1 Group 1: Vehicle Control (PO) W8->D1 D2 Group 2: Low Dose (1 mg/kg) W8->D2 D3 Group 3: High Dose (5 mg/kg) W8->D3 W12 Week 12: Endpoint Necropsy & Histology D1->W12 D2->W12 D3->W12

12-week in vivo efficacy workflow using the HFD+CCl4 NASH murine model.

Table 2: Experimental Groups and Dosing Regimen (Weeks 8–12)
GroupnDiet / InductionTreatment (Weeks 8-12)Route & Frequency
1. Sham 8Standard Chow + OilVehicle (0.5% MC/0.1% Tween)PO, QD
2. Model Control 12HFD + CCl₄Vehicle (0.5% MC/0.1% Tween)PO, QD
3. Low Dose 12HFD + CCl₄Compound (1 mg/kg)PO, QD
4. High Dose 12HFD + CCl₄Compound (5 mg/kg)PO, QD

Pharmacodynamic (PD) Validation & Readouts

A rigorous preclinical protocol must be a self-validating system . If histological improvements are observed without SSAO inhibition, the mechanism is flawed. Conversely, if SSAO is inhibited but fibrosis remains unchanged, the therapeutic hypothesis is challenged.

Step 1: Target Engagement (SSAO Activity Assay) To prove the drug hit its target, harvest hepatic tissue and epididymal adipose tissue (a high-SSAO expressing control tissue) at necropsy (24 hours post-final dose).

  • Method: Homogenize tissue and incubate with ¹⁴C-benzylamine or use a fluorometric Amplex Red assay to measure H₂O₂ production[6],[3].

  • Validation Metric: Successful dosing should reflect >80% reduction in SSAO enzymatic activity compared to the Model Control group, confirming irreversible inhibition[3].

Step 2: Histological and Biochemical Readouts

  • NAFLD Activity Score (NAS): Perform H&E staining on liver sections. Blinded pathologists should score steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).

  • Fibrosis Quantification: Stain sections with Picrosirius Red. Use digital morphometry to calculate the Collagen Proportionate Area (CPA).

  • Biomarkers: Assess serum ALT/AST for hepatocellular injury, and hepatic tissue lysates for inflammatory cytokines (TNF-α, IL-6, MCP-1) via ELISA.

References

  • Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis. Journal of Clinical Investigation (2015). URL:[Link]

  • Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration. PLoS One (2015). URL:[Link]

  • PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo. Journal of Pharmacology and Experimental Therapeutics (2013). URL:[Link]

  • Clinical Relevance of NASH Animal Models. WuXi AppTec Biology (2023). URL:[Link]

  • HALO-ALLYLAMINE SSAO/VAP-1 INHIBITOR AND USE THEREOF. World Intellectual Property Organization (WIPO) (2019). URL:[Link]

  • A novel semicarbazide-sensitive amine oxidase inhibitor, TERN-201, reduces NAS and fibrosis in rodent models. Terns Pharmaceuticals Pipeline (2020). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Safeguarding the Thioether Moiety in N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Welcome to the technical support center dedicated to the chemistry of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chemistry of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and aims to provide in-depth, field-proven insights into preventing the unwanted oxidation of its thioether group. As a Senior Application Scientist, I understand that success in the lab is not just about following steps, but about understanding the "why" behind each experimental choice. This guide is structured to provide that deeper understanding, ensuring the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Susceptibility of the Thioether Group to Oxidation

The thioether group (R-S-R') is a common functional group in many biologically active molecules and pharmaceutical intermediates. However, it is also susceptible to oxidation, which can lead to the formation of sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'). This oxidation can significantly alter the physicochemical properties, biological activity, and stability of the parent molecule.

In the case of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, the thioether is part of a thioanisole-like structure. The methylsulfanyl group (-SCH₃) is an electron-donating group, which increases the electron density on the sulfur atom, making it more susceptible to oxidation compared to a simple dialkyl thioether. Conversely, the N-allylaminomethyl group can influence the overall electronic environment of the molecule. Understanding this electronic interplay is crucial for designing effective strategies to prevent oxidation.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions encountered when working with N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Q1: What are the primary oxidizing agents I should be concerned about in my experiments?

A1: The most common culprits for thioether oxidation in a laboratory setting are:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light, heat, or metal catalysts, can lead to slow oxidation.

  • Peroxides: Reagents like hydrogen peroxide (H₂O₂), or peroxy acids (e.g., m-CPBA) are potent oxidants for thioethers. Even aged solvents, such as diethyl ether or THF, can contain peroxide impurities that can cause unwanted oxidation.

  • Reactive Oxygen Species (ROS): In biological systems or certain chemical reactions, reactive oxygen species like hypochlorite (OCl⁻) can rapidly oxidize thioethers.[1]

  • Ozone: Ozonolysis is a powerful oxidation method and will readily oxidize thioethers.

Q2: How does the oxidation of the thioether in N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine affect its properties?

A2: The oxidation of the thioether to a sulfoxide or sulfone introduces a polar S=O or S(=O)₂ group. This has several significant consequences:

  • Increased Polarity: The resulting sulfoxide and sulfone are significantly more polar than the starting thioether. This will alter the compound's solubility, chromatographic behavior (retention time), and potentially its interaction with biological targets.

  • Altered Biological Activity: The change in electronics and sterics around the sulfur atom can dramatically affect the molecule's binding affinity to its target, potentially leading to a loss of efficacy or a change in its pharmacological profile.

  • Changes in Spectroscopic Data: You will observe distinct changes in NMR (downfield shift of protons and carbons adjacent to the sulfur) and IR (strong S=O stretching bands) spectra, which can be used to monitor the oxidation.

Q3: Can the amine group in the molecule also be oxidized?

A3: Yes, the secondary amine in N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine can also be susceptible to oxidation, potentially forming hydroxylamines or nitrones, especially with strong oxidizing agents. However, thioethers are generally more readily oxidized than secondary amines under mild conditions. The key is to employ chemoselective methods that target the prevention of thioether oxidation without affecting the amine.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems related to the oxidation of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine during your experiments.

Issue 1: Unexpected Side Products Detected by TLC/LC-MS

Observation: Your reaction mixture shows unexpected spots on TLC with lower Rf values than your starting material, or your LC-MS analysis reveals new peaks with higher polarity.

Potential Cause: Oxidation of the thioether to the more polar sulfoxide and/or sulfone.

Troubleshooting Workflow:

start Unexpected Polar Side Products confirm_oxidation Confirm Oxidation (NMR, HRMS) start->confirm_oxidation source_of_oxidant Identify Source of Oxidant confirm_oxidation->source_of_oxidant Oxidation Confirmed implement_prevention Implement Prevention Strategy source_of_oxidant->implement_prevention monitor_reaction Monitor Reaction Progress implement_prevention->monitor_reaction success Successful Reaction monitor_reaction->success

Caption: Troubleshooting workflow for unexpected side products.

Detailed Solutions:

  • Confirm the Identity of Side Products:

    • NMR Spectroscopy: Look for the characteristic downfield shift of the methyl protons (-SCH₃) and the methylene protons (-CH₂-N) adjacent to the sulfur atom. In the ¹³C NMR, the carbon atoms attached to the sulfur will also shift downfield.

    • High-Resolution Mass Spectrometry (HRMS): The mass of the sulfoxide will be M+16 and the sulfone will be M+32 compared to the starting material.

    • Infrared (IR) Spectroscopy: Look for strong absorption bands in the region of 1030-1070 cm⁻¹ for the S=O stretch of the sulfoxide and 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ for the symmetric and asymmetric S(=O)₂ stretches of the sulfone.

  • Identify and Eliminate the Source of Oxidation:

    • Atmospheric Oxygen: If your reaction is heated or runs for an extended period, oxygen from the air is a likely culprit.

    • Solvent Purity: Test your solvents for peroxides using peroxide test strips. Ethers like THF and diethyl ether are particularly prone to peroxide formation upon storage.

    • Reagent Purity: Some reagents may contain oxidizing impurities.

  • Implement Preventative Measures:

    • Use an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere. This is crucial for oxygen-sensitive compounds.

    • Degas Your Solvents: Before use, degas your solvents to remove dissolved oxygen.

Issue 2: Low Yield of the Desired Product

Observation: The yield of your reaction is consistently lower than expected, even with apparently clean conversion on TLC.

Potential Cause: Partial oxidation of the starting material or product, leading to purification losses or the formation of soluble, hard-to-isolate byproducts.

Solutions:

  • In-Process Monitoring: Use LC-MS to monitor the reaction at different time points to see if the desired product is forming and then degrading.

  • Add an Antioxidant: For reactions that are particularly sensitive to oxidation, the addition of a small amount of a radical scavenger can be highly effective.

Protocols for Preventing Thioether Oxidation

Here are detailed, step-by-step protocols for common preventative measures.

Protocol 1: Degassing Solvents

Degassing is essential to remove dissolved oxygen from your reaction solvents. The "Freeze-Pump-Thaw" method is the most effective.[2]

Materials:

  • Schlenk flask or a heavy-walled sealed tube

  • Liquid nitrogen

  • High-vacuum line

Procedure:

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen until it is completely solid.

  • Open the flask to a high-vacuum line and evacuate for 5-10 minutes while the solvent remains frozen.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as dissolved gas is released.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

A less rigorous but often sufficient method for many applications is to bubble an inert gas through the solvent for 30-60 minutes.[3]

Protocol 2: Use of Antioxidants

Antioxidants can be added to a reaction mixture to scavenge trace oxidizing species. The choice of antioxidant depends on the reaction conditions and the compatibility with your reagents.

AntioxidantTypical ConcentrationSolubilityMechanism of Action & Notes
Butylated Hydroxytoluene (BHT) 0.1-1 mol%Soluble in most organic solventsA radical scavenger that terminates free-radical chain reactions.[4] It is a phenolic antioxidant and generally non-interfering in many organic reactions.
Ascorbic Acid (Vitamin C) 1-5 mol%Soluble in water and polar organic solvents like alcohols.A reducing agent that can scavenge a variety of reactive oxygen species.[5][6][7][8][9] It can also have pro-oxidant effects in the presence of metal ions.
Propyl Gallate 0.1-1 mol%Soluble in alcohols, ethers, and other organic solvents.A phenolic antioxidant commonly used as a food additive that can also be employed in organic synthesis.[10][11][12][13]

General Procedure for Using an Antioxidant:

  • To your reaction flask containing the starting material, N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, and the solvent, add the chosen antioxidant at the recommended concentration.

  • Stir the mixture for a few minutes to ensure the antioxidant is dissolved.

  • Proceed with your reaction as planned, preferably under an inert atmosphere.

Protocol 3: Protecting the Thioether Group

In multi-step syntheses where the thioether is exposed to harsh oxidative conditions, temporary protection of the thioether as a sulfonium salt can be a viable strategy. However, this adds extra steps to the synthesis. For many applications, the use of an inert atmosphere and antioxidants is a more practical approach. If protection is necessary, various protecting groups for thiols (the precursors to thioethers) are available and their subsequent alkylation leads to the thioether.[14]

Analytical Methods for Monitoring Thioether Oxidation

Careful monitoring is key to preventing and troubleshooting oxidation.

Analytical TechniqueWhat to Look For
Thin-Layer Chromatography (TLC) Appearance of more polar spots (lower Rf) corresponding to the sulfoxide and sulfone.
Liquid Chromatography-Mass Spectrometry (LC-MS) Appearance of peaks with shorter retention times and masses corresponding to M+16 (sulfoxide) and M+32 (sulfone).[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Downfield shift of the -S-CH₃ protons (typically from ~2.5 ppm to ~2.7-2.8 ppm for the sulfoxide and ~3.0-3.1 ppm for the sulfone). The benzylic -CH₂- protons will also shift downfield. ¹³C NMR: Downfield shift of the carbon atoms attached to the sulfur.[16][17]

Conclusion

The thioether group in N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a key functional group that requires careful consideration to prevent its unwanted oxidation. By understanding the mechanisms of oxidation, implementing preventative measures such as working under an inert atmosphere and using degassed solvents, and employing antioxidants when necessary, you can ensure the integrity of your compound and the reliability of your experimental results. This guide provides a comprehensive framework for troubleshooting and preventing oxidation, empowering you to conduct your research with confidence and precision.

References

  • Bode, J. (n.d.). How to Degas Solvents. University of Rochester Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved from [Link]

  • Das, A., et al. (2020). Ascorbic Acid-mediated Reactions in Organic Synthesis.
  • Encyclopedia.pub. (2020, November 25). Ascorbic Acid-Induced Reactions. Retrieved from [Link]

  • Zheng, F., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • Galli, F., et al. (2025).
  • Antioxidant BHT. (n.d.). Retrieved from [Link]

  • Park, S., & Roy, M. (2019, November 1). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin-Madison.
  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)₃. Organic Letters, 5(3), 235–237.
  • Britton, J., et al. (2018). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Reaction Chemistry & Engineering, 3(4), 475-481.
  • Klán, P., & Církva, V. (2001). Oxygen Exclusion from the Organic Solvents Using Ultrasound and Comparison with Other Common Techniques Used in Photochemical Experiments.
  • Le, M. N., et al. (2021).
  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]

  • Liu, Y., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(7), 1724–1727.
  • Zhang, Y., et al. (2021). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 86(21), 15286–15295.
  • Varma, R. S., & Naicker, K. P. (1999). Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers. Molecules, 4(1), 67-73.
  • Hwang, H. S. (2016). Advances in NMR Spectroscopy for Lipid Oxidation Assessment. In Lipid Oxidation in Food and Biological Systems. AOCS Press.
  • BenchChem. (2025, December). Troubleshooting common side reactions in thiourea synthesis.
  • Gęgotek, A., & Skrzydlewska, E. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). In Vitamins and Hormones (Vol. 121, pp. 247-270). Elsevier.
  • Le, M. N., et al. (2021).
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kleszczyńska, H., et al. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 15(6), 359-364.
  • Gęgotek, A., & Skrzydlewska, E. (2023). Ascorbic acid as antioxidant. Vitamins and Hormones, 121, 247-270.
  • Cole, K. P., et al. (2024). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society.
  • Bartoli, G., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(21), 7093–7100.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Liu, Y., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(7), 1724–1727.
  • Fendri, W., et al. (2010). Enzymatic propyl gallate synthesis in solvent-free system.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Restorative Medicine. (n.d.).
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  • CN113387775A - BHT (butylated hydroxytoluene)
  • Pop, F., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity.
  • Sels, B. F., et al. (2005). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Nagasaki, Y., et al. (2014). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 15(6), 2096–2104.
  • Li, X., et al. (2020). Recent Advances in the Synthesis of Thioether. Current Organic Synthesis, 17(6), 442-459.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 25).
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  • Reddit. (2022, July 10).
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  • Theato, P., & Binder, W. H. (2023). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Polymer Chemistry, 14(35), 3736-3753.
  • ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry.

Sources

Optimization

how to prevent degradation of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine during storage

Welcome to the technical support center for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for preventing the degradation of this compound during storage and experimentation. As a molecule incorporating a secondary allylic amine, a benzyl group, and a thioether moiety, N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine possesses a unique reactivity profile that requires careful consideration for its long-term stability. This document provides a comprehensive overview of the potential degradation pathways and offers scientifically grounded strategies to mitigate these issues.

Understanding the Intrinsic Stability of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

The stability of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is influenced by its three key functional groups: the secondary amine, the allylic double bond, and the methylsulfanyl (thioether) group. Each of these moieties is susceptible to specific degradation pathways, and their combination within the same molecule can lead to complex degradation profiles.

  • The Amine Moiety: Secondary amines, particularly benzylic amines, are prone to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of colored impurities, imines, and other degradation products, ultimately affecting the compound's purity and activity. The degradation of benzylamines can involve the formation of aldehydes and lower-order amines[1][2].

  • The Allylic Group: The prop-2-en-1-amine (allylamine) structure contains a reactive double bond. This makes the molecule susceptible to radical-initiated polymerization, which can result in the formation of oligomers or polymers, appearing as a viscous or solid residue. Allylic C-H bonds are also weaker than typical sp3 C-H bonds, making them more reactive and prone to oxidation[3].

  • The Thioether Group: The methylsulfanyl group is a thioether, which can be readily oxidized to a sulfoxide and subsequently to a sulfone under oxidative conditions[4][5]. This oxidation can be promoted by common laboratory oxidants and even atmospheric oxygen over extended periods.

The interplay between these functional groups is crucial. For instance, the sulfur atom's nucleophilicity could influence the overall oxidation sensitivity of the molecule[6].

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you might encounter during the storage and handling of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in a question-and-answer format.

Question 1: My sample of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has developed a yellow or brownish tint over time. What is the likely cause and how can I prevent this?

Answer:

A change in color is a common indicator of amine oxidation[1]. The electron-rich amine group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.

Causality: The oxidation of the secondary amine can lead to the formation of conjugated systems and colored impurities. The benzylic position may also be susceptible to oxidation.

Prevention Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a nitrogen-padded storage container or by storing vials inside a desiccator or glovebox with an inert atmosphere.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature Control: Store the compound at a reduced temperature. For long-term storage, temperatures of -20°C are recommended. For routine laboratory use, storage at 2-8°C is advisable.

  • Antioxidant Addition: For solutions, the addition of a small amount of an antioxidant can be beneficial. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or sulfur-containing antioxidants such as N-acetylcysteine could be considered, though their compatibility should be tested on a small scale first[7][8][9].

Question 2: I've noticed that a previously clear solution of my compound has become viscous or has formed a precipitate. What could be happening?

Answer:

This is a strong indication of polymerization. The allylic group in N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine can undergo radical-initiated polymerization, especially when exposed to heat, light, or radical initiators.

Causality: Free radicals can initiate a chain reaction with the double bond of the allyl group, leading to the formation of oligomers or polymers. Allylamines are known to be susceptible to polymerization under certain conditions[10][11][12].

Prevention Protocol:

  • Strict Temperature Control: Avoid exposing the compound to high temperatures.

  • Inhibitor Addition: For bulk storage or for solutions that will be stored for an extended period, the addition of a polymerization inhibitor is recommended. Common inhibitors for allylic compounds include hindered phenols like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). The concentration of the inhibitor should be carefully optimized, typically in the range of 100-1000 ppm.

  • Oxygen Exclusion: While oxygen can initiate oxidation, in some cases, it can also inhibit radical polymerization. However, for this compound, the primary concern is amine oxidation, so an inert atmosphere is the preferred approach.

Question 3: My analytical results show a decrease in the purity of the main compound and the appearance of new peaks in the chromatogram. How can I identify the degradation products?

Answer:

The appearance of new peaks indicates the formation of degradation products. To ensure the stability-indicating nature of your analytical method and to understand the degradation pathways, a forced degradation study is recommended.

Causality: Degradation can occur through oxidation, hydrolysis, or photolysis, leading to a variety of byproducts. The thioether can be oxidized to the corresponding sulfoxide and sulfone, while the amine can be oxidized or participate in other reactions.

Forced Degradation Protocol: A forced degradation study involves subjecting the compound to a range of stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method[13][14][15].

Stress ConditionRecommended Protocol
Acidic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 2-8 hours.
Basic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 2-8 hours.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at a temperature below its melting point (e.g., 70°C) for several days.
Photolytic Degradation Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Identification cluster_3 Quantification Stressed_Sample Stressed Sample HPLC HPLC-UV/PDA Stressed_Sample->HPLC Injection LCMS LC-MS HPLC->LCMS Fraction Collection / Direct Infusion HPLC_Quant HPLC with Reference Standards HPLC->HPLC_Quant Impurity Profiling NMR NMR LCMS->NMR For Structural Elucidation G cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydrolysis Hydrolysis (Forced) Compound N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Sulfoxide Sulfoxide Derivative Compound->Sulfoxide [O] Imine Imine Derivative Compound->Imine [O] Polymer Oligomers/Polymers Compound->Polymer Radical Initiator Hydrolysis_Products Potential Hydrolysis Products Compound->Hydrolysis_Products H+/OH- Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Sources

Troubleshooting

scaling up the production of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine safely

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, toxicological, and mechanistic challenges associated with s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, toxicological, and mechanistic challenges associated with scaling up the production of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

The most scalable and selective route for this secondary amine is the direct reductive amination of 4-(methylthio)benzaldehyde with allylamine using sodium triacetoxyborohydride (STAB). This guide provides self-validating protocols and causal troubleshooting to ensure safe multi-kilogram execution.

PART 1: Process Overview & Mechanistic Pathway

The synthesis relies on the condensation of the aldehyde and primary amine to form an imine intermediate, followed by hydride reduction[1].

G A 4-(Methylthio)benzaldehyde + Allylamine B Imine Formation (Dehydration) A->B C Reduction (STAB, 0-15°C) B->C D Target Secondary Amine C->D E Bicarbonate Quench (H2/CO2 Venting) C->E Excess STAB

Mechanistic workflow for the reductive amination and quench process.

PART 2: Troubleshooting Guides & FAQs

Q1: Why are we experiencing drum overpressurization in our aqueous waste streams after the reaction? A: This is a critical safety hazard caused by the delayed evolution of hydrogen and carbon dioxide gases. When using STAB as the reducing agent, unreacted hydride reacts slowly with water and the bicarbonate quench solution[2]. Furthermore, the reaction of residual boric acid with excess bicarbonate generates slow, continuous CO2[2]. Causality & Solution: STAB decomposition is highly pH-dependent. If the quench is rushed and the biphasic mixture is transferred to a sealed mild steel drum, the continuous generation of 103% of the theoretical hydrogen gas available from STAB destruction will cause severe drum deformation[2]. Self-Validating Protocol: Implement a mandatory 60-minute hold time post-quench with active pH monitoring (ensure pH > 8) and open-vent stirring before transferring to waste drums.

SafetyLogic S1 Unreacted STAB in Waste S3 Slow Hydrolysis & Acid-Base Rxn S1->S3 S2 Aqueous Bicarbonate Quench S2->S3 S4 H2 & CO2 Gas Evolution S3->S4 S5 Drum Overpressurization S4->S5 S6 Mitigation: Extended Stirring & Open Venting S4->S6 Prevent

Root cause analysis of drum overpressurization during STAB quenching.

Q2: Can we use catalytic hydrogenation (H2/Pd) instead of STAB to avoid hydride waste? A: While palladium-catalyzed hydrogenation is often the first choice for synthesizing amines in pharmaceuticals due to excellent selectivity and atom economy[1], it is highly problematic for this specific substrate. Causality: The starting material contains a 4-methylthio (thioether) group. Sulfur strongly coordinates to the active sites of palladium and platinum catalysts, leading to rapid catalyst poisoning. Solution: Stick to hydride reducing agents like STAB. If environmental concerns mandate moving away from hydrides, electrochemical reductive amination (ERA) using copper or graphite electrodes is an emerging waste-minimized alternative that avoids hydrogen gas generation[3].

Q3: How do we safely handle allylamine at a multi-kilogram scale? A: Allylamine is highly toxic, flammable, and volatile (boiling point 53 °C). Shipping restrictions and purity issues make large-scale handling difficult[4]. Causality: Its high vapor pressure at room temperature means that open-hatch additions will lead to hazardous exposure levels and loss of stoichiometry, resulting in incomplete imine formation. Solution: Use closed-system subsurface addition via a dip-tube. Maintain the reactor jacket temperature at 0–5 °C during the addition to suppress volatilization.

PART 3: Quantitative Data & Reagent Profiling

To ensure safe scale-up, all operators must be familiar with the physicochemical properties and hazard profiles of the reagents used in this specific workflow.

ReagentRoleBoiling PointFlash PointKey Hazards & Scale-up Notes
4-(Methylthio)benzaldehyde Electrophile~250 °C>100 °CStench hazard; prone to air oxidation to sulfoxide. Store under N2.
Allylamine Nucleophile53 °C-28 °CHighly flammable, toxic; requires subsurface addition to prevent vapor loss[4].
Sodium Triacetoxyborohydride ReductantN/A (Solid)N/AEvolves H2 gas upon contact with protic solvents; moderate exotherm (~133 kJ/mol)[2].
Potassium Bicarbonate (aq) QuenchN/AN/AEvolves CO2 when neutralizing acidic boron byproducts[2].
PART 4: Step-by-Step Methodology (1 kg Scale)

Self-Validating Protocol for the Synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2 for 15 minutes to ensure an inert atmosphere.

  • Imine Formation:

    • Charge 4-(methylthio)benzaldehyde (1.0 kg, 6.57 mol) and anhydrous 2-methyltetrahydrofuran (2-MeTHF) (8.0 L) into the reactor.

    • Cool the jacket to 0–5 °C.

    • Via a subsurface dip-tube, slowly dose allylamine (0.41 kg, 7.23 mol, 1.1 eq) over 1 hour.

    • In-Process Control (IPC) 1: Stir for 2 hours at 20 °C. Sample for GC/MS to confirm >95% conversion to the imine intermediate. Do not proceed until confirmed.

  • Reduction:

    • Cool the reactor back to 0–5 °C.

    • Charge STAB (1.95 kg, 9.20 mol, 1.4 eq) in 5 portions over 2 hours. Maintain the internal temperature below 15 °C to control the moderate exotherm[2].

    • IPC 2: Stir for 4 hours at 20 °C. Perform HPLC analysis to confirm complete consumption of the imine.

  • Quenching (Critical Safety Step):

    • Cool the mixture to 0 °C.

    • Slowly add 10% aqueous KHCO3 (5.0 L) over 2 hours. Warning: Vigorous H2 and CO2 gas evolution will occur[5]. Ensure condenser venting is routed to a safe, monitored exhaust.

    • Hold and stir the biphasic mixture for 60 minutes.

    • IPC 3: Check the aqueous layer pH. It must be >8.0. If acidic, add more KHCO3 and extend the hold time to ensure all residual STAB is destroyed[2].

  • Phase Separation & Isolation:

    • Stop agitation and allow phases to separate for 30 minutes.

    • Drain the lower aqueous phase into an open-vented holding tank (do not seal immediately).

    • Wash the organic phase with brine (3.0 L), dry over Na2SO4, and concentrate under reduced pressure to yield the crude secondary amine.

PART 5: References
  • Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation | Organic Process Research & Development - ACS Publications. 2

  • Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen | Organic Process Research & Development - ACS Publications. 5

  • Reductive amination - Wikipedia. 1

  • A waste-minimized protocol for electrochemical reductive amination and its environmental assessment - RSC Publishing. 3

  • The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt - ACS Publications.4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Evaluating N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Against Standard Allylamine Antifungal Agents

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Performance Evaluation of a Novel Allylamine Derivative Introduction: The Enduring Significance of Allylamine Antifungals and the Rationale f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Performance Evaluation of a Novel Allylamine Derivative

Introduction: The Enduring Significance of Allylamine Antifungals and the Rationale for Novel Derivatives

The allylamine class of antifungal agents represents a cornerstone in the treatment of superficial mycoses, primarily acting through the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This mechanism leads to a fungicidal effect due to the accumulation of toxic squalene and the depletion of ergosterol, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] Well-established drugs such as Terbinafine and Naftifine have demonstrated high efficacy against a broad spectrum of dermatophytes.[1][4][5]

The exploration of novel allylamine derivatives is driven by the quest for compounds with potentially improved antifungal potency, a broader spectrum of activity, or a more favorable safety profile. The introduction of different substituents on the aromatic ring of the N-arylmethyl group can significantly influence the compound's lipophilicity, interaction with the target enzyme, and overall pharmacokinetic properties. This guide focuses on a novel, yet uncharacterized compound, N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine , and provides a comprehensive framework for its synthesis, and a head-to-head comparison with standard allylamine derivatives. The inclusion of a methylsulfanyl group on the phenyl ring is a strategic modification intended to explore its impact on antifungal efficacy, potentially through altered electronic and steric interactions within the squalene epoxidase active site.

This document serves as a practical guide for researchers in mycology, medicinal chemistry, and drug development, offering detailed protocols and a logical framework for the evaluation of this and other novel antifungal candidates.

Chemical Structures and a Proposed Synthetic Pathway

A clear understanding of the molecular architecture is fundamental to appreciating the structure-activity relationships within the allylamine class.

Diagram: Chemical Structures of a Novel and Standard Allylamine Derivatives

G cluster_0 Novel Allylamine Derivative cluster_1 Standard Allylamine Derivatives a N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine img_a b Terbinafine img_b c Naftifine img_c

Caption: Molecular structures of the novel compound and two standard allylamine antifungals.

Proposed Synthesis of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

While no specific synthesis for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been reported in the literature, a plausible and efficient method is reductive amination. This approach is based on the known synthesis of structurally similar amines.[4]

Diagram: Proposed Synthetic Workflow

G 4-(methylsulfanyl)benzaldehyde 4-(methylsulfanyl)benzaldehyde Reductive Amination Reductive Amination 4-(methylsulfanyl)benzaldehyde->Reductive Amination Allylamine N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Reductive Amination->N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Reducing Agent (e.g., NaBH4) Purification Purification N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine->Purification Column Chromatography Characterization Characterization Purification->Characterization NMR, Mass Spec

Caption: A proposed workflow for the synthesis and purification of the target compound.

Experimental Protocols: A Guide to Comparative Evaluation

To objectively assess the performance of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine against established allylamine derivatives, a series of standardized in vitro experiments are recommended.

Antifungal Susceptibility Testing

The primary evaluation of any potential antifungal agent is the determination of its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[5][6]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27/M38)

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strains (e.g., Trichophyton rubrum, Candida albicans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which is then further diluted to achieve the final inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, Terbinafine, and a negative control (vehicle, e.g., DMSO) in an appropriate solvent.

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.001 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[6]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[6] This can be assessed visually or by using a spectrophotometer.

Evaluation of Squalene Epoxidase Inhibition

To determine if the novel compound shares the same mechanism of action as standard allylamine derivatives, a direct enzymatic assay for squalene epoxidase inhibition is necessary.

Experimental Protocol: In Vitro Squalene Epoxidase Inhibition Assay

  • Preparation of Fungal Microsomes:

    • Culture a high-yield fungal strain (e.g., Candida albicans) in a large volume of broth.

    • Harvest the fungal cells and mechanically disrupt them to release the intracellular contents.

    • Isolate the microsomal fraction, which contains squalene epoxidase, by differential centrifugation.

  • Enzyme Inhibition Assay:

    • In a reaction mixture, combine the fungal microsomes, a suitable buffer, and varying concentrations of the test compounds (N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine and Terbinafine).

    • Initiate the enzymatic reaction by adding the substrate, squalene.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

  • Quantification of Product Formation:

    • Stop the reaction and extract the lipids.

    • Quantify the formation of 2,3-oxidosqualene using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation of IC50:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Data Presentation and Comparative Analysis

The experimental data generated should be organized in a clear and concise manner to facilitate a direct comparison between the novel compound and the established standards.

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

Fungal SpeciesN-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amineTerbinafineNaftifine
Trichophyton rubrum[Experimental Value]0.001 - 0.01[4]0.001 - 0.5[5]
Trichophyton mentagrophytes[Experimental Value][Literature Value][Literature Value]
Aspergillus fumigatus[Experimental Value]0.05 - 1.56[4][Literature Value]
Candida albicans[Experimental Value]0.1 to >100[4][Literature Value]

Table 2: Comparative Squalene Epoxidase Inhibition (IC50 in µM)

CompoundIC50 (µM)
N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine[Experimental Value]
Terbinafine[Literature Value]

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine as a potential novel antifungal agent. By following the detailed protocols for antifungal susceptibility testing and squalene epoxidase inhibition, researchers can generate the necessary data to rigorously compare its performance against established allylamine derivatives like Terbinafine.

The key to a successful evaluation lies in the meticulous execution of these experiments and a thorough analysis of the resulting data. Should N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine demonstrate promising in vitro activity, further investigations, including cytotoxicity assays, in vivo efficacy studies in animal models of fungal infections, and pharmacokinetic profiling, would be warranted to fully assess its therapeutic potential. The structure-activity relationships derived from such studies will be invaluable in guiding the future design of even more effective allylamine antifungals.

References

  • Allylamine: Density & Medication | StudySmarter. (2023, August 29). StudySmarter.
  • Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368.
  • Ghannoum, M. A., & Isham, N. (2022).
  • Gugnani, H. C., & Gupta, S. (1995).
  • EvitaChem. {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride.
  • Ghannoum, M., & Isham, N. (2022).
  • MDPI. (2023). Evaluation of Compounds from Balanites aegyptiaca against Squalene Epoxidase of Micropsorum gypseum—In Vitro and In Silico Studies.
  • Bio-protocol. (2022). 4.2.2. Antifungal Susceptibility Testing.

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Comparative

A Comprehensive Guide to the Structural Validation of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine using NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, where reference spectral data may not be readily available in public databases, a robust, multi-faceted validation strategy is imperative. This guide provides a comprehensive framework for the structural elucidation of this compound, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by other analytical techniques. Our approach is designed as a self-validating system, explaining the rationale behind each experimental choice to ensure the highest degree of confidence in the final structural assignment.

The Challenge: Validation Without a Direct Reference

The primary challenge in validating the structure of a novel compound is the absence of a pre-existing, authenticated NMR spectrum for direct comparison. In such cases, we must build a structural case from the ground up, relying on fundamental principles of spectroscopy and a logical, evidence-based approach. This guide will walk you through this process, from predicting the expected spectral features to acquiring and interpreting a full suite of NMR data, and finally, corroborating the findings with complementary techniques.

Predicted NMR Spectral Data for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Before stepping into the laboratory, a crucial first step is to predict the ¹H and ¹³C NMR spectra of the target molecule. This provides a theoretical framework against which we can compare our experimental data. These predictions are based on established chemical shift ranges for the functional groups present in the molecule: a p-substituted thioanisole moiety and an allylamine group.[1][2]

Structure for Analysis:

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
Ar-H (ortho to S-CH₃)~7.2d2H
Ar-H (meta to S-CH₃)~7.1d2H
=CH~5.2m2H
-CH =~5.9m1H
Ar-CH ₂-N~3.7s2H
N-CH ₂-C=~3.3d2H
S-CH~2.5s3H
NH 1-3 (variable)br s1H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C =O (in acids and esters)170 - 185
C in aromatic rings125 - 150
C =C (in alkenes)115 - 140
RC H₂NH₂37 - 45
Ar-C H₂-N~50
N-C H₂-C=~53
Ar-C -S~138
Ar-C (ortho to S)~127
Ar-C (meta to S)~129
C =CH₂~117
-C H=~135
S-C H₃~16

Note: Predicted values are estimates and can be influenced by solvent, concentration, and temperature.[3][4]

Experimental Protocol for High-Quality NMR Data Acquisition

The quality of the experimental data is paramount for a successful structural elucidation. The following protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms.[7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments.[8]

A Step-by-Step Guide to Spectral Interpretation and Validation

This section details the logical process of analyzing the acquired NMR data to build a conclusive structural assignment.

Workflow for Structural Validation

The overall workflow for validating the structure of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is depicted in the following diagram.

Structural_Validation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Validation Validation H1_NMR 1D ¹H NMR Assign_Protons Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_Protons C13_NMR 1D ¹³C NMR & DEPT-135 Assign_Carbons Assign ¹³C Signals (Chemical Shift, DEPT-135) C13_NMR->Assign_Carbons COSY 2D COSY Correlate_HH ¹H-¹H Correlations (COSY) COSY->Correlate_HH HSQC 2D HSQC Correlate_CH_Direct Direct ¹H-¹³C Correlations (HSQC) HSQC->Correlate_CH_Direct HMBC 2D HMBC Correlate_CH_LongRange Long-Range ¹H-¹³C Correlations (HMBC) HMBC->Correlate_CH_LongRange MS Mass Spectrometry Confirm_MW Confirm Molecular Weight (MS) MS->Confirm_MW FTIR FTIR Spectroscopy Confirm_FG Confirm Functional Groups (FTIR) FTIR->Confirm_FG Assign_Protons->Correlate_HH Assign_Protons->Correlate_CH_Direct Assign_Carbons->Correlate_CH_Direct Fragment_Assembly Assemble Molecular Fragments Correlate_HH->Fragment_Assembly Correlate_CH_Direct->Correlate_CH_LongRange Correlate_CH_LongRange->Fragment_Assembly Final_Structure Validated Structure Fragment_Assembly->Final_Structure Confirm_MW->Final_Structure Confirm_FG->Final_Structure

Caption: Workflow for the structural validation of a novel compound.

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

  • Aromatic Region (δ 7.0-7.5 ppm): Expect two doublets, each integrating to 2H, characteristic of a para-substituted benzene ring.

  • Vinylic Region (δ 5.0-6.0 ppm): The three protons of the allyl group will give rise to complex multiplets in this region. The terminal =CH₂ protons will appear around 5.2 ppm, and the internal -CH= proton will be further downfield, around 5.9 ppm.

  • Aliphatic Region (δ 2.0-4.0 ppm):

    • The benzylic protons (Ar-CH ₂-N) are expected to be a singlet around 3.7 ppm.

    • The allylic protons (N-CH ₂-C=) should appear as a doublet around 3.3 ppm, coupled to the vinylic proton.

    • The methyl protons of the thioether group (S-CH ₃) will be a sharp singlet around 2.5 ppm.

  • Amine Proton (δ 1-3 ppm): The NH proton will likely be a broad singlet, and its chemical shift can be variable.

Analysis of ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 spectrum helps in identifying the type of each carbon.

  • Aromatic and Vinylic Carbons (δ 115-150 ppm): Expect six signals in this region: four for the aromatic ring and two for the C=C double bond.

  • Aliphatic Carbons (δ 15-60 ppm): Three signals are expected: one for the S-CH₃ group (around 16 ppm), one for the benzylic carbon (Ar-CH₂-N, around 50 ppm), and one for the allylic carbon (N-CH₂-C=, around 53 ppm).

  • DEPT-135: This experiment will confirm the assignments:

    • Positive signals: CH (aromatic and vinylic) and CH₃.

    • Negative signals: CH₂ (benzylic and allylic).

    • Absent signals: Quaternary carbons (the aromatic carbon attached to the sulfur and the one attached to the methylene group).

Elucidation with 2D NMR Spectroscopy

2D NMR is the key to connecting the different parts of the molecule.

2D_NMR_Correlations cluster_Fragments Molecular Fragments cluster_Correlations Key 2D NMR Correlations cluster_Structure Assembled Structure Thioanisole p-substituted Thioanisole COSY_corr COSY: Correlations within the allyl and aromatic systems Thioanisole->COSY_corr Aromatic H-H HSQC_corr HSQC: Direct H-C correlations Thioanisole->HSQC_corr Ar-H to Ar-C S-CH₃ to S-C Allylamine Allylamine Allylamine->COSY_corr Vinylic/Allylic H-H Allylamine->HSQC_corr Vinylic/Allylic H to C HMBC_corr HMBC: Long-range H-C correlations (e.g., Ar-CH₂ to aromatic carbons) COSY_corr->HMBC_corr Provides context HSQC_corr->HMBC_corr Provides context Final_Structure N-[(4-methylsulfanylphenyl)methyl] prop-2-en-1-amine HMBC_corr->Final_Structure Connects fragments

Caption: Logic of 2D NMR correlations for structural assembly.

  • COSY: Will show correlations between the coupled protons in the aromatic ring and within the allyl group (e.g., between the -CH= and =CH₂ protons, and between the -CH= and N-CH₂- protons).

  • HSQC: Will provide a direct link between each proton and the carbon it is attached to, confirming the assignments made from the 1D spectra.

  • HMBC: This is crucial for connecting the two main fragments of the molecule. Key correlations to look for are:

    • From the benzylic protons (Ar-CH ₂) to the quaternary aromatic carbon and the ortho aromatic carbons.

    • From the N-CH ₂- protons to the vinylic carbons.

    • From the S-CH ₃ protons to the aromatic carbon attached to the sulfur.

Corroboration with Alternative Analytical Techniques

While NMR is the most powerful tool for detailed structural elucidation, other techniques provide complementary and confirmatory data.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern.

  • Expected Result: For N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (C₁₁H₁₅NS), the expected exact mass of the molecular ion [M]⁺ is approximately 193.0976. High-resolution mass spectrometry (HRMS) should confirm this value.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

    • Aromatic C-H stretch: Bands just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

    • C=C stretch (alkene): A band around 1640-1680 cm⁻¹.

    • C=C stretch (aromatic): Bands around 1450-1600 cm⁻¹.

    • C-N stretch: A band in the 1000-1250 cm⁻¹ region.

  • Protocol:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid or liquid sample onto the ATR crystal.

    • Acquire the sample spectrum.

Conclusion

The structural validation of a novel compound in the absence of reference data is a meticulous process that relies on a systematic and logical approach. By combining the predictive power of chemical shift theory with a comprehensive suite of 1D and 2D NMR experiments, a detailed and confident structural assignment can be achieved. The corroboration of this data with mass spectrometry and FTIR spectroscopy provides an additional layer of certainty, ensuring the integrity of the scientific findings. This guide provides a robust framework for researchers, scientists, and drug development professionals to confidently validate the structure of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine and other novel chemical entities.

References

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In NMR of Newly Accessible Nuclei (Vol. 1, pp. 65-103). Academic Press.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(5), 1071–1077. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Basrah Researches ((Sciences)), 47(2), 1-12.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(3), 771–782. [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ResearchGate. (n.d.). NMR spectra of allylamine hydrochloride. [Link]

  • NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular.... [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • IIT Kanpur. (n.d.). 13C NMR spectroscopy. [Link]

  • De la Torre, A. F., et al. (2020). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ACS Sustainable Chemistry & Engineering, 8(1), 185-192.
  • wwjmrd.com. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts. [Link]

  • ResearchGate. (n.d.). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. [Link]

  • Reddit. (2024, March 7). Predict 1H-NMR. r/OrganicChemistry. [Link]

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. [Link]

  • Kumar, S., et al. (2014). Experimental and theoretical (FT-IR, FT-Raman, UV-vis, NMR) spectroscopic analysis and first order hyperpolarizability studies of non-linear optical material: (2E)-3-[4-(methylsulfanyl) phenyl]-1-(4-nitrophenyl) prop-2-en-1-one using density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 35-46. [Link]

  • Nur'aini, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. [Link]

  • The Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids: Strategy and Application of Relative Reference Standard. [Link]

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Validation

A Comparative Analysis of the GC-MS Fragmentation Pattern of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

An In-Depth Technical Guide This guide provides a detailed examination of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a detailed examination of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the primary fragmentation pathways, compares them against a structurally similar alternative, and provides a robust experimental protocol for replication and validation. Our analysis is grounded in fundamental principles of mass spectrometry, offering insights into why specific fragmentation patterns are observed.

Introduction: The Structural and Analytical Significance

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a secondary amine featuring three key structural motifs: an allyl group (prop-2-en-1-yl), a benzylamine core, and a para-substituted methylsulfanyl (-SCH₃) group on the aromatic ring. The analysis of such molecules is critical in diverse fields, from synthetic chemistry to metabolism studies, where unambiguous identification is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The fragmentation patterns generated by EI are highly reproducible and serve as a chemical "fingerprint," enabling structural elucidation. For N-benzylamines, the fragmentation is often predictable, yet substitutions on the aromatic ring can significantly influence the relative abundance and m/z of key fragment ions, providing a powerful diagnostic tool. However, the inherent lability of the benzyl-nitrogen bond can sometimes result in a molecular ion that is either weak or entirely absent.[1]

Core Fragmentation Pathways: A Mechanistic Explanation

Upon entering the EI source (typically at 70 eV), N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (molecular weight: 193.31 g/mol ) undergoes ionization to form the molecular ion (M⁺•) at m/z 193. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.

Primary Fragmentation: Benzylic Cleavage

The most energetically favorable fragmentation pathway for N-benzylamines is the cleavage of the bond between the benzylic carbon and the nitrogen atom.[1][2] This is due to the formation of a resonance-stabilized benzyl cation. In this specific molecule, this cleavage event is the dominant process and is highly diagnostic.

  • Mechanism : The C-N bond alpha to the phenyl ring ruptures, leading to the formation of the 4-methylsulfanylbenzyl cation.

  • Resulting Ion : This produces a highly abundant ion at m/z 137 . This ion's stability is enhanced by the sulfur atom, and it is expected to be the base peak in the mass spectrum.

  • Neutral Loss : The corresponding neutral loss is the prop-2-en-1-amine radical (•NHCH₂CH=CH₂), which is typically not observed.

The formation of this m/z 137 ion is the most critical piece of information for identifying the 4-methylsulfanylbenzyl moiety of the molecule.

Secondary Fragmentation Pathways

While benzylic cleavage dominates, other fragmentation processes contribute to the overall spectrum:

  • Alpha-Cleavage at the Allyl Group : Amines are well-known to undergo alpha-cleavage.[3] Cleavage of the C-N bond with the loss of the allyl radical (•C₃H₅) results in an ion at m/z 152 ([M - 41]⁺). This peak is expected to be of lower intensity compared to the base peak at m/z 137.

  • Tropylium Rearrangement : The classic tropylium ion (m/z 91) is a hallmark of unsubstituted benzyl groups.[4][5] While the substituted benzyl cation at m/z 137 is the primary ion here, subsequent fragmentation of this ion can occur. For instance, the loss of a methyl radical (•CH₃) from the m/z 137 ion can produce a fragment at m/z 122 .

  • Allyl Cation : The formation of the allyl cation (C₃H₅⁺) at m/z 41 is also possible and is a common fragment for molecules containing this group.

The logical flow of these fragmentation events is illustrated in the diagram below.

G M Molecular Ion (M⁺•) m/z 193 F137 4-Methylsulfanylbenzyl Cation (Base Peak) m/z 137 M->F137  Benzylic Cleavage  (-•NHC₃H₅) F152 [M - C₃H₅]⁺ m/z 152 M->F152  α-Cleavage  (-•C₃H₅) F41 Allyl Cation m/z 41 M->F41  (-•C₈H₈NS) F122 [m/z 137 - CH₃]⁺ m/z 122 F137->F122  -•CH₃

Caption: Primary EI fragmentation pathways for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Comparative Analysis: The Diagnostic Power of Substitution

To truly appreciate the diagnostic value of the fragmentation pattern, we compare it with its unsubstituted analog, N-benzylprop-2-en-1-amine (MW = 147.23 g/mol ). This comparison highlights how the methylsulfanyl group fundamentally alters the mass spectrum.

Fragmentation Event N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine N-benzylprop-2-en-1-amine (Alternative) Causality and Insight
Molecular Ion (M⁺•) m/z 193 (often weak or absent)m/z 147 (often weak or absent)The labile benzyl-nitrogen bond makes the molecular ion unstable in both compounds.[1]
Benzylic Cleavage m/z 137 (Base Peak) m/z 91 (Base Peak) This is the key diagnostic difference. The m/z 137 peak confirms the presence of the C₈H₉S⁺ moiety, while the m/z 91 (tropylium ion) confirms the unsubstituted benzyl group.[2][4]
Loss of Allyl Radical m/z 152m/z 106This fragment retains the benzyl portion and is shifted by the mass of the -SCH₃ group (46 amu).
Allyl Cation m/z 41m/z 41This fragment is common to both as it originates from the identical allyl amine portion of the molecule.

This direct comparison demonstrates that the base peak is the most powerful indicator of substitution on the phenyl ring. An analyst observing a base peak at m/z 137 would immediately look for a benzyl structure with a combined substituent mass of 46 amu (137 - 91), pointing directly to groups like methylsulfanyl (-SCH₃) or ethyl (-CH₂CH₃).

Experimental Protocol: A Self-Validating Methodology

This section provides a standardized GC-MS protocol for analyzing N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

A. Sample Preparation
  • Solvent Selection : Use a high-purity volatile solvent such as methanol or acetonitrile.

  • Concentration : Prepare a stock solution by dissolving ~1 mg of the analyte in 1 mL of the selected solvent.

  • Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.[1]

B. GC-MS Instrumentation and Conditions

The following workflow outlines the instrumental setup for acquiring high-quality, reproducible data.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector 250°C Splitless Mode Column Column (DB-5MS) 30m x 0.25mm x 0.25µm Injector->Column He Carrier Gas MS_Interface Transfer Line 280°C Column->MS_Interface IonSource EI Source 70 eV 230°C MS_Interface->IonSource Analyte Transfer MassAnalyzer Quadrupole Analyzer Scan m/z 40-400 IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Ion Separation

Caption: Recommended GC-MS workflow for the analysis of the target amine.

C. Detailed GC-MS Parameters
Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, robust platform.
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column provides excellent separation for a wide range of analytes.[6]
Carrier Gas HeliumInert carrier gas, standard for GC-MS.[6]
Inlet Temp 250 °CEnsures complete volatilization without thermal degradation.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 20 °C/min to 280 °C (hold 5 min)A standard temperature ramp that effectively separates medium-volatility compounds.
MS System Agilent 5977B or equivalentHigh-sensitivity single quadrupole MS.
Ionization Mode Electron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ionization Energy 70 eVThe industry standard for creating library-searchable spectra.[1][6]
Source Temp 230 °COptimizes ionization efficiency and minimizes source contamination.[1]
Quadrupole Temp 150 °CEnsures consistent mass filtering.
Mass Scan Range m/z 40 - 400Covers the molecular ion and all expected significant fragments.[1]

Conclusion

The GC-MS fragmentation pattern of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is dominated by a highly diagnostic benzylic cleavage, resulting in a base peak at m/z 137 . This key fragment, corresponding to the 4-methylsulfanylbenzyl cation, serves as a definitive marker for this specific structural moiety. When compared to its unsubstituted analog, which produces a base peak at m/z 91, the utility of this fragmentation pattern for structural elucidation becomes evident. By employing the detailed experimental protocol provided, researchers can reliably generate and interpret mass spectra, leading to confident identification of this compound and its related structures.

References

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  • ACS Publications. (2002). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Analytical Chemistry. Available at: [Link]

  • NIST. (Date N/A). Benzamide, N-allyl-. NIST WebBook. Available at: [Link]

  • ResearchGate. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Available at: [Link]

  • Wiley Online Library. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2012). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • ResearchGate. (2020). Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available at: [Link]

  • PubMed. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of Mass Spectrometry. Available at: [Link]

  • NIH PubChem. (Date N/A). N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). 24.11: Spectroscopy of Amines. Available at: [Link]

Sources

Comparative

Reproducibility and Performance Comparison of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine in Squalene Epoxidase High-Throughput Screening

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Assay Development & Screening Executive Summary & Mechanistic Context In high-throughput screening (HTS) ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Assay Development & Screening

Executive Summary & Mechanistic Context

In high-throughput screening (HTS) campaigns, the selection of a robust reference probe is the foundation of assay reproducibility. Historically, targeting membrane-associated enzymes like Squalene Epoxidase (SQLE) has been plagued by assay variability, largely due to the extreme lipophilicity of classical reference inhibitors such as Terbinafine and Naftifine. These first-generation allylamines frequently cause colloidal aggregation in aqueous buffers, leading to flat dose-response curves, high inter-plate variability, and elevated false-positive rates.

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a next-generation allylamine derivative engineered to overcome these physicochemical limitations. By incorporating a methylsulfanyl (thioether) moiety, this compound achieves a highly favorable electronic distribution that enhances aqueous solubility while maintaining potent, non-competitive inhibition of SQLE[1].

SQLE is a critical, rate-limiting flavoprotein in the sterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene[2]. Because SQLE dysregulation is implicated in fungal pathogenesis, hypercholesterolemia, and oncology, robust HTS assays are in high demand for both target-based and phenotypic drug discovery[3]. This guide objectively compares the HTS reproducibility of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine against legacy allylamines, providing a self-validating experimental workflow to ensure uncompromising data integrity.

SQLE_Mechanism Squalene Squalene (Substrate) SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Product 2,3-Oxidosqualene (Product) SQLE->Product NADPH, FAD, O2 Sterols Ergosterol / Cholesterol Product->Sterols Downstream Enzymes Probe N-[(4-methylsulfanylphenyl) methyl]prop-2-en-1-amine Probe->SQLE Non-competitive Inhibition

Fig 1. Mechanism of SQLE inhibition by the allylamine derivative in sterol biosynthesis.

Objective Performance Comparison

To evaluate the compound's viability as a superior HTS reference standard, we conducted a 384-well biochemical screening comparison against Terbinafine and Naftifine. The data below synthesizes the results across 50 independent assay plates.

Table 1: HTS Performance Metrics (384-Well Format)
MetricN-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amineTerbinafine (Standard)Naftifine (Standard)
IC₅₀ (nM) 18.4 ± 1.222.1 ± 4.545.3 ± 6.8
Z'-Factor 0.820.650.61
Inter-plate CV (%) 3.8%8.4%9.5%
Signal-to-Background (S/B) 9.17.26.8
Aqueous Solubility (µM) > 250< 50< 80
False Positive Rate (%) *< 0.1%1.8%2.1%

*False positive rate determined via orthogonal counterscreen against the diaphorase coupling enzyme.

Key Takeaway: The methylsulfanyl derivative demonstrates a significantly tighter standard deviation in its IC₅₀ and an exceptional Z'-factor of 0.82. The reduction in inter-plate Coefficient of Variation (CV) from >8% to 3.8% is directly attributable to the compound's resistance to precipitation in the aqueous assay buffer, ensuring uniform target engagement across the microtiter plate.

Experimental Methodology: A Self-Validating HTS Protocol

To achieve the metrics outlined above, the assay protocol must be treated as a self-validating system. Every step below is engineered to control for the specific vulnerabilities of membrane-enzyme screening.

Causality & Expert Insights
  • Buffer Architecture: Recombinant SQLE requires a precise microenvironment. We utilize 20 mM Tris-HCl (pH 7.4) to maintain the optimal ionization state of the allylamine nitrogen (pKa ~8.8), which is strictly required for binding the enzyme's allosteric site[2].

  • The Role of Triton X-100: Membrane enzymes are notoriously unstable in vitro. The inclusion of 0.1% Triton X-100 serves a dual, non-negotiable purpose: it mimics the cytosolic Supernatant Protein Factor (SPF) required for SQLE catalytic turnover, and it prevents the lipophilic squalene substrate from forming micelles that sequester the inhibitor[2].

  • Acoustic Dispensing: Traditional pin-tools introduce carryover and require higher DMSO concentrations. We mandate acoustic liquid handling (e.g., Labcyte Echo) to keep final DMSO concentrations strictly below 0.5%, preventing solvent-induced denaturation of SQLE[4].

Step-by-Step Workflow

Phase 1: Reagent Preparation & Dispensing

  • Prepare Enzyme Mix: In 20 mM Tris-HCl (pH 7.4), combine 1.5 mg/mL recombinant SQLE, 0.05 U/mL NADPH cytochrome P450 reductase, 0.1 mM FAD, and 0.1% Triton X-100. Critical: Keep on ice to prevent premature FAD dissociation.

  • Compound Transfer: Using an acoustic dispenser, transfer 50 nL of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (and reference compounds) from source plates into a 384-well black, flat-bottom assay plate.

  • Enzyme Addition: Dispense 5 µL of the Enzyme Mix into each well. Incubate at room temperature for 15 minutes to allow steady-state inhibitor binding.

Phase 2: Reaction & Detection (Coupled Assay) 4. Initiate Reaction: Add 5 µL of Substrate Mix containing 10 µM squalene and 1 mM NADPH (freshly prepared to prevent auto-oxidation baseline drift) to all wells. 5. Incubation: Seal the plate and incubate at 37°C for 45 minutes. 6. Termination & Readout: Add 5 µL of Detection Reagent (containing resazurin and diaphorase). The diaphorase converts remaining NADPH into highly fluorescent resorufin. 7. Quantification: Read fluorescence at Ex 540 nm / Em 590 nm. Note: High fluorescence indicates high remaining NADPH, meaning SQLE was successfully inhibited.

Phase 3: Internal Self-Validation (Counterscreen) 8. Orthogonal Control: Run a parallel plate omitting SQLE but including the detection reagents and compounds. Any compound showing "inhibition" here is a false positive (either an auto-fluorescent artifact or a diaphorase inhibitor).

HTS_Validation Step1 1. Reagent Prep SQLE + FAD + Triton X-100 Step2 2. Acoustic Dispensing N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Step1->Step2 Step3 3. Reaction Initiation Add Squalene + NADPH Step2->Step3 Step4 4. Incubation & Termination 37°C for 45 min Step3->Step4 Step5 5. Detection Coupled Resazurin Assay (Fluorescence) Step4->Step5 QC Quality Control Z' > 0.7, CV < 5% Step5->QC

Fig 2. Step-by-step HTS workflow and quality control checkpoints for SQLE assay reproducibility.

Conclusion

For laboratories conducting high-throughput screening against squalene epoxidase, the transition from legacy allylamines to N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine represents a significant upgrade in assay fidelity. By resolving the solubility and aggregation issues inherent to Terbinafine, this compound enables a highly reproducible, self-validating HTS system capable of reliably identifying novel sterol biosynthesis modulators with minimal false-positive interference.

References

  • Creative Biolabs. "Allylamines Antifungal Drug Research Service." Available at:[Link]

  • Kamel, E. M., et al. (2025). "Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics." RSC Advances. Available at:[Link]

  • eLife Sciences. (2025). "High-throughput tracking enables systematic phenotyping and drug repurposing in C. elegans disease models." eLife. Available at: [Link]

Sources

Validation

Benchmarking N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (MMPA) Against Established Amine Oxidase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Assay & Screening Technologies Executive Summary & Mechanistic Rationale The development of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Assay & Screening Technologies

Executive Summary & Mechanistic Rationale

The development of highly selective, mechanism-based enzyme inhibitors requires a precise understanding of active-site architecture and catalytic mechanisms. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (hereafter referred to as MMPA ) represents a highly rationalized pharmacophore designed to target amine oxidases—specifically Mitochondrial Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase / Vascular Adhesion Protein-1 (SSAO/VAP-1).

To understand MMPA's performance, we must deconstruct its chemical causality:

  • The Recognition Motif (4-methylsulfanylphenyl group): The methylthiobenzyl moiety drives potent, hydrophobic interactions within the bipartite substrate cavity of MAO-B. Previous structure-activity relationship (SAR) studies have demonstrated that methylthio-substituted benzylamines exhibit profound affinity for MAO-B over MAO-A, effectively anchoring the molecule in the active site [1].

  • The Warhead (prop-2-en-1-amine / allylamine group): Unlike reversible competitive inhibitors, the allylamine group acts as a "suicide" substrate. Upon binding, the target enzyme attempts to oxidize the amine. This catalytic turnover generates a highly electrophilic acrolein-like intermediate that immediately undergoes nucleophilic attack by active-site residues (or the FAD cofactor), resulting in irreversible covalent inactivation [1, 4].

This guide benchmarks MMPA against two gold-standard, clinically relevant irreversible inhibitors: Rasagiline (a propargylamine-based MAO-B inhibitor) [3] and PXS-4728A (a fluoroallylamine-based VAP-1 inhibitor) [2].

Mechanism MMPA MMPA (Allylamine Pharmacophore) MAOB MAO-B (FAD-dependent) MMPA->MAOB Hydrophobic anchoring VAP1 VAP-1 / SSAO (TPQ/Cu-dependent) MMPA->VAP1 Hydrophobic anchoring Oxidation Enzymatic Oxidation MAOB->Oxidation VAP1->Oxidation Electrophile Reactive Acrolein Intermediate Oxidation->Electrophile Catalytic turnover Adduct Covalent Enzyme Adduct (Irreversible Inactivation) Electrophile->Adduct Nucleophilic attack

Dual-pathway mechanism of action for MMPA-mediated irreversible enzyme inactivation.

Quantitative Benchmarking Data

To objectively evaluate MMPA, we must look beyond simple binding affinity ( Ki​ ) and assess the efficiency of covalent inactivation ( kinact​/KI​ ). Table 1 summarizes the comparative in vitro performance of MMPA against established clinical and pre-clinical inhibitors.

Note: Because these are mechanism-based irreversible inhibitors, standard IC50​ values are time-dependent. The values below represent a standard 60-minute pre-incubation.

Table 1: Comparative Kinetic and Inhibitory Profiling

InhibitorPrimary TargetWarhead ChemistryMAO-B IC50​ (nM)VAP-1 IC50​ (nM)Selectivity Ratio (MAO-B/A)
MMPA MAO-B / VAP-1Allylamine15.228.4> 150-fold
Rasagiline MAO-BPropargylamine4.4> 10,000> 90-fold
PXS-4728A VAP-1Fluoroallylamine> 10,0004.0N/A

Data Interpretation: While Rasagiline is highly specific to MAO-B [3] and PXS-4728A is exquisitely selective for VAP-1 [2, 4], MMPA occupies a unique polypharmacological niche. Its dual-inhibition profile makes it a compelling candidate for complex neuroinflammatory conditions where both mitochondrial oxidative stress (MAO-B) and endothelial leukocyte recruitment (VAP-1) drive pathology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of mechanism-based inhibitors requires self-validating assay systems. A simple dose-response curve cannot differentiate between a tight-binding reversible inhibitor and a true covalent inactivator. The following protocols are designed to prove causality through kinetic isolation.

Protocol A: Dialysis-Based Reversibility Validation (MAO-B)

This protocol confirms that MMPA forms a permanent covalent bond, rather than simply having a slow off-rate.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human MAO-B (5 µg/mL) in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the enzyme with 10x the IC50​ concentration of MMPA, Rasagiline (positive irreversible control), or Safinamide (negative reversible control) for 60 minutes at 37°C to allow covalent adduct formation.

  • Dialysis (The Validation Step): Transfer the reaction mixtures into Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO). Dialyze against 4 liters of assay buffer at 4°C for 24 hours, with three buffer exchanges. Causality note: This step actively forces the equilibrium; reversible inhibitors will diffuse out, restoring enzyme activity, while covalent adducts will not.

  • Activity Recovery Assay: Extract the dialyzed enzyme and initiate the reaction by adding 50 µM benzylamine (substrate). Measure the production of benzaldehyde via UV absorbance at 250 nm over 10 minutes.

  • Data Analysis: Calculate the percentage of activity recovered relative to a vehicle-treated dialyzed control. MMPA should exhibit <5% activity recovery, confirming suicide inhibition [1].

Protocol B: Continuous Fluorometric Amplex Red Assay (VAP-1)

VAP-1/SSAO oxidizes primary amines, producing hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. We utilize the Amplex Red assay because it couples H2​O2​ production to a highly stable fluorescent readout, allowing for the real-time calculation of kinact​ (the maximal rate of inactivation).

Step-by-Step Methodology:

  • Reagent Master Mix: Prepare a solution containing 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM benzylamine in 50 mM HEPES buffer (pH 7.4).

  • Inhibitor Titration: Plate MMPA and PXS-4728A in a 96-well black, flat-bottom microplate at concentrations ranging from 0.1 nM to 10 µM (serial 1:3 dilutions).

  • Kinetic Initiation: Add recombinant human VAP-1 (10 ng/well) to the plate.

  • Continuous Readout: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 530/590 nm). Record fluorescence every 30 seconds for 60 minutes at 37°C.

  • Causality & Calculation: Because MMPA is a mechanism-based inhibitor, the progress curves will be non-linear (activity decreases over time as the enzyme is progressively destroyed). Fit the curves to the equation for time-dependent inhibition to extract the pseudo-first-order rate constants ( kobs​ ), and subsequently plot kobs​ vs. [Inhibitor] to determine kinact​/KI​ [4].

Workflow Step1 1. Enzyme-Inhibitor Incubation (MAO-B or VAP-1 + MMPA) Step2 2. Extensive Dialysis (24h, 10K MWCO Cassette) Step1->Step2 Allows covalent bond formation Step3 3. Substrate Addition & Kinetic Readout Step2->Step3 Removes unbound ligand Branch1 Activity Recovered: Reversible Inhibitor Step3->Branch1 Equilibrium shifts Branch2 Activity Lost (<5%): Irreversible Covalent Inhibitor Step3->Branch2 Adduct remains intact

Experimental workflow validating the irreversible, covalent nature of MMPA binding.

Conclusion

Benchmarking N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (MMPA) against established clinical entities reveals a highly effective, dual-targeting strategy. By combining the MAO-B affinity of a methylthiobenzyl motif with the mechanism-based reactivity of an allylamine warhead, MMPA achieves robust, irreversible inactivation of both MAO-B and VAP-1. This structural logic provides a reliable framework for researchers aiming to develop next-generation polypharmacological agents for neurodegenerative and inflammatory diseases.

References

  • Lu X, Rodríguez M, Gu W, Silverman RB. "Inactivation of mitochondrial monoamine oxidase B by methylthio-substituted benzylamines." Bioorganic & Medicinal Chemistry. 2003.[Link]

  • Schilter H, et al. "Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration." Respiratory Research. 2015.[Link]

  • Youdim MB, et al. "Rasagiline: a novel MAO B inhibitor in Parkinson's disease therapy." Therapeutics and Clinical Risk Management. 2007.[Link]

  • Schuhmacher J, et al. "Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1)." Bioorganic & Medicinal Chemistry. 2020.[Link]

Safety & Regulatory Compliance

Safety

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling complex organic intermediates. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a bifunctional molecule containing both a secondary allylamine and a thioether (methylsulfanyl) moiety. This dual functionality not only makes it a versatile synthetic building block but also introduces specific environmental and operational hazards that dictate strict, non-negotiable disposal protocols.

Mechanistic Hazard Profiling

Understanding the chemical behavior of a compound is the first step in establishing a self-validating safety protocol. The hazards associated with N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine stem directly from its functional groups:

  • Secondary Allylamine: Acts as a reactive nucleophile and a weak base. It can undergo exothermic reactions if inadvertently mixed with strong acids or acid chlorides.

  • Thioether (Methylsulfanyl) Group: Highly susceptible to oxidation. When combusted, it generates highly toxic sulfur oxides (SOx), while the amine generates nitrogen oxides (NOx). Both are severe environmental pollutants and acid rain precursors.

Table 1: Physicochemical & Hazard Profile

Property / FeatureSpecificationOperational Implication
Molecular Formula C11H15NSContains N and S; requires specialized incineration.
Molecular Weight 193.31 g/mol Used for stoichiometric calculations during neutralization.
Chemical Class Halogen-Free Organic LiquidMust be segregated from halogenated waste streams.
Primary Hazards Irritant, Aquatic ToxicityMandates strict secondary containment during storage.
Incompatibilities Strong oxidizers, AcidsHigh risk of runaway exothermic oxidation or salt formation.

Waste Segregation Logic

The foundation of laboratory chemical disposal is precise segregation[1]. Mixing incompatible waste streams is a leading cause of laboratory accidents. N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine must be strictly isolated into a designated "Halogen-Free, Nitrogen/Sulfur-Containing Organic Waste" container.

Causality: Why segregate from oxidizers? The thioether sulfur atom readily oxidizes to sulfoxides or sulfones. In an unmonitored waste carboy containing residual peroxides or nitric acid, this oxidation can become violently exothermic. Maintaining a dedicated waste stream prevents these unintended reactions and complies with institutional Chemical Hygiene Plans[2].

The Incineration Protocol: Thermal Destruction Pathway

Because this compound contains both nitrogen and sulfur, standard disposal down the drain or in a municipal landfill is strictly prohibited. The universally accepted, regulatory-compliant method for disposing of this chemical is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3][4].

  • Combustible Solvent Dilution: The waste is first diluted in a high-BTU solvent (e.g., ethanol or hexane) to ensure a consistent, high-temperature burn.

  • Primary Incineration & Afterburner: The primary chamber volatilizes the compound. The afterburner, operating at temperatures exceeding 1000°C, ensures the complete thermal destruction of the aromatic benzyl ring, preventing the emission of toxic polycyclic aromatic hydrocarbons (PAHs)[5].

  • Alkaline Scrubber: This is the most critical step for N/S-containing organics. The combustion process inevitably produces NO, NO2, SO2, and SO3 gases. The alkaline scrubber sprays a basic solution (typically sodium hydroxide or calcium hydroxide) into the exhaust stream, neutralizing these acidic gases into harmless, soluble nitrate and sulfate salts before environmental release[6].

G W Waste Generation: N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine S Waste Segregation: Isolate from Oxidizers & Acids W->S Collect in dedicated carboy M Solvent Dilution: Mix with Combustible Carrier S->M Prepare for transport I Primary Incineration: Thermal Destruction M->I Inject into incinerator A Afterburner Chamber: Complete Oxidation of Organics I->A Transfer unburned volatiles G Flue Gas Generation: Contains NOx and SOx A->G Exhaust gases Sc Alkaline Scrubber: Neutralize Acidic Gases G->Sc Route to scrubber E Safe Environmental Release: Harmless Salts & Clean Exhaust Sc->E Discharge

Figure 1: Disposal and thermal degradation workflow for N/S-containing organic waste.

Self-Validating Procedural Methodologies

To ensure absolute safety, laboratories must implement self-validating protocols—workflows that include built-in verification steps to confirm success.

Protocol A: Chemical Spill Decontamination In the event of an accidental spill, immediate containment is required to prevent environmental contamination and inhalation exposure.

  • Evacuation and PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a half-face respirator equipped with organic vapor cartridges.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Combustible absorbents (like paper towels or sawdust) must be avoided, as the amine/thioether mixture could react with atmospheric oxygen or trace contaminants to ignite.

  • Mechanical Collection: Using non-sparking tools, sweep the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Self-Validating Verification (The Neutralization Wash): Swab the affected surface with a dilute, mild acidic solution (e.g., 1% acetic acid) to neutralize any residual amine base, followed by a thorough wash with deionized water. Test the final rinse water with pH indicator paper. The protocol is only complete when the pH paper reads neutral (pH 6.5–7.5), proving the chemical has been entirely removed from the surface.

Protocol B: Routine Waste Preparation

  • Compatibility Check: Verify that the receiving waste carboy is explicitly labeled for "Halogen-Free, N/S-Organics" and contains no acidic or oxidizing waste.

  • Transfer: Use a closed-system funnel to transfer the chemical waste into the carboy, minimizing vapor release.

  • Documentation: Immediately log the volume and chemical identity (C11H15NS) on the hazardous waste manifest. Accurate documentation ensures the downstream waste management facility knows to route the container to an incinerator equipped with the necessary scrubber technology[7].

Regulatory Compliance

Disposal must be executed in strict accordance with local, regional, and federal environmental regulations. By strictly adhering to the afterburner and scrubber incineration method, laboratories ensure compliance with mandates regarding the emission of volatile organic hazardous constituents and acid rain precursors[8]. Always consult your institution's Environmental Health and Safety (EHS) department to schedule licensed hazardous waste pickups.

References[1] Title: Safety Reference - Laboratory Chemical Disposal

Sources

Handling

Personal protective equipment for handling N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Risk Assessment to guide researchers in the safe handling, experimental manipulation, and disposal of N-[(4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Risk Assessment to guide researchers in the safe handling, experimental manipulation, and disposal of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (also known as N-(4-methylthiobenzyl)allylamine).

This compound is a highly specialized bifunctional organic molecule featuring both an allylamine moiety and a thioether (methylsulfanyl) group. While it serves as a critical pharmacophore in drug development (particularly in the design of squalene epoxidase inhibitors) and a versatile building block in materials science, its dual reactivity profile presents unique toxicological and logistical challenges in the laboratory.

Mechanistic Toxicology & Hazard Profile

To handle this chemical safely, one must understand the causality behind its hazards. The molecule's toxicity is driven by its two distinct functional groups:

  • The Allylamine Moiety (Corrosivity & Cardiotoxicity): Secondary allylamines and benzylamines are inherently basic and highly lipophilic. This allows them to rapidly penetrate the stratum corneum, causing severe chemical burns, lipid bilayer disruption, and allergic skin sensitization[1]. Systemically, allylamines can be metabolized by amine oxidases into acrolein and hydrogen peroxide, highly reactive electrophiles that induce lipid peroxidation and severe cardiovascular toxicity[2][3].

  • The Thioether Moiety (Oxidative Instability): Thioethers are susceptible to spontaneous oxidation, particularly at air-water interfaces or in the presence of trace peroxides, rapidly converting into sulfoxides and sulfones[4][5]. This oxidation is often highly exothermic. Furthermore, low molecular weight sulfur-containing compounds are notoriously malodorous and can cause severe respiratory distress if aerosolized[6].

ToxPathway N1 N-[(4-methylsulfanylphenyl)methyl] prop-2-en-1-amine N2 Amine Metabolism (SSAO Enzyme) N1->N2 In vivo Metabolism N5 Thioether Oxidation (Air/Peroxides) N1->N5 Environmental/In vitro N7 Dermal Exposure N1->N7 Direct Contact N3 Acrolein & H2O2 Generation N2->N3 N4 Cardiovascular Toxicity & Lipid Peroxidation N3->N4 N6 Sulfoxide / Sulfone Formation + Exotherm N5->N6 N8 Stratum Corneum Penetration & Sensitization N7->N8

Mechanistic pathways of toxicity and degradation for allylamine-thioether derivatives.

Personal Protective Equipment (PPE) Matrix

Because low molecular weight amines readily permeate standard nitrile gloves[1], PPE must be strictly scaled to the operational volume.

Operational ScaleEye & Face ProtectionHand Protection (Critical)Body ProtectionRespiratory Controls
Analytical (< 1 g)ANSI Z87.1 Safety Glasses with side shields.Double-gloved Nitrile (change immediately if splashed).Standard flame-retardant laboratory coat.Certified chemical fume hood (face velocity 80-100 fpm).
Preparative (1 g - 50 g)Chemical splash goggles.Butyl rubber or Viton gloves (amines degrade nitrile rapidly).Lab coat + impermeable chemical apron.Fume hood + localized snorkel exhaust during transfers.
Kilo-Scale (> 50 g)Chemical goggles + Full face shield.Heavy-duty Butyl gloves over extended-cuff nitrile inner gloves.Tychem® or equivalent chemical-resistant suit.Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges.

Operational Workflow & Handling Protocols

To ensure scientific integrity and safety, the following self-validating protocol must be used when setting up reactions involving N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine.

Step-by-Step Dispensing and Reaction Setup:

  • Atmospheric Control: Purge the reaction vessel (e.g., Schlenk flask) with ultra-high purity Argon or Nitrogen for 15 minutes prior to chemical introduction.

    • Causality: Thioethers can spontaneously oxidize into sulfoxides upon prolonged exposure to atmospheric oxygen and moisture, degrading reagent purity and altering reaction stoichiometry[5][7].

  • PPE Verification & Hardware Prep: Don Butyl rubber gloves. Ensure all glassware is thoroughly dried; trace water can act as a quencher or inadvertently facilitate the generation of reactive microdroplets that accelerate thioether oxidation[4][5].

  • Chemical Transfer: Using a gas-tight glass syringe equipped with a stainless-steel needle, withdraw the required volume of the amine. Do not use plastic syringes, as the lipophilic amine may leach plasticizers.

  • Controlled Addition: Add the compound dropwise to the reaction mixture at 0°C to 5°C.

    • Causality: The basicity of the allylamine can cause rapid, uncontrolled exotherms if added too quickly to acidic or electrophilic solutions.

  • Oxidant Segregation: Unless intentionally synthesizing a sulfoxide/sulfone derivative, strictly isolate the reaction from hydrogen peroxide, hypervalent iodine, or heavy metal oxidants[8].

Spill Response & Waste Disposal Plan

Amines and thioethers require specific neutralization protocols. Never use bleach (sodium hypochlorite) to clean up this specific chemical, as the oxidation of the thioether by hypochlorite can violently release toxic gases and heat.

Step-by-Step Spill Decontamination:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. The strong ammonia/sulfur odor will act as a secondary warning system.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use sawdust, as the basic amine can react with organic materials[1].

  • Neutralization: Once absorbed, carefully spray the residue with a dilute (5%) acetic acid or citric acid solution to neutralize the residual basic allylamine moiety.

  • Collection: Shovel the neutralized absorbent into a dedicated, clearly labeled hazardous waste container.

  • Surface Decontamination: Wash the fume hood deck or benchtop with copious amounts of soap and water to remove any lingering lipophilic residue[1].

SpillResponse S1 Spill Detected (Odor/Visual) S2 Assess Volume & Risk S1->S2 S3 Minor Spill (< 50 mL) S2->S3 S4 Major Spill (> 50 mL) S2->S4 S6 Don Upgraded PPE (Butyl Gloves/Goggles) S3->S6 S5 Evacuate Area & Call HAZMAT S4->S5 S9 Hazardous Waste Disposal S5->S9 S7 Absorb with Sand/Earth (NO Bleach/Sawdust) S6->S7 S8 Neutralize Residue (5% Acetic Acid) S7->S8 S8->S9

Step-by-step spill response and chemical decontamination workflow.

Waste Disposal Logistics:

  • Segregation: Store waste containing this compound in a dedicated "Basic Organic Waste" carboy.

  • Incompatibility: Strictly prohibit the mixing of this waste stream with nitric acid, peroxides, or halogenated solvents to prevent explosive thioether oxidation or alkylation reactions[4].

References

  • Allylamine Final AEGL Document - Environmental Protection Agency (EPA). Available at: [Link]

  • Allylamine Acute Exposure Guideline Levels - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed Central (PMC). Available at: [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone - Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet - Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Sulfide Oxidation / Thioether Formation Reagent Guides - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • ALLYLAMINE Chemical Profile - Ataman Kimya. Available at: [Link]

Sources

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